Thieno[3,2-D]pyrimidin-2-amine
Description
Historical Context and Evolution of Thieno[3,2-d]pyrimidine (B1254671) as a Medicinal Scaffold
The pyrimidine (B1678525) ring is a fundamental component of various biologically essential molecules, including the nucleic acid bases thymine, cytosine, and uracil, as well as vitamin B1. scispace.com The recognition of the pyrimidine moiety's importance spurred the investigation of fused heterocyclic systems containing this core. Thienopyrimidines, which feature a thiophene (B33073) ring fused to a pyrimidine ring, emerged as a promising class of compounds. researchgate.net There are three possible isomers of thienopyrimidine, with thieno[3,2-d]pyrimidine being a particularly fruitful scaffold for drug discovery. researchgate.netijacskros.com The ease of functionalization at various positions of the thieno[3,2-d]pyrimidine core has made it an attractive synthetic target for developing novel therapeutic agents. researchgate.net
Structural Analogy and Bioisosterism with Purine (B94841) Bases
The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a cornerstone of medicinal chemistry. ufrj.br The thieno[3,2-d]pyrimidine scaffold is considered a bioisostere of purine. researchgate.netnih.govresearchgate.net This structural mimicry allows thieno[3,2-d]pyrimidine derivatives to interact with enzymes and receptors that normally bind purines, such as kinases. researchgate.netontosight.ai This interaction can modulate signaling pathways that are often dysregulated in diseases like cancer. ontosight.ai The thiophene ring in thieno[3,2-d]pyrimidine replaces the imidazole (B134444) ring of the purine structure, altering its electronic and steric properties, which can lead to improved selectivity and potency for specific biological targets.
Overview of Pharmacological Potential of Thieno[3,2-d]pyrimidin-2-amine Derivatives
The versatility of the thieno[3,2-d]pyrimidine scaffold has led to the discovery of derivatives with a broad spectrum of pharmacological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govontosight.ai The ability to modify the core structure at various positions allows for the fine-tuning of their biological activity, leading to the identification of potent and selective inhibitors for a range of therapeutic targets. researchgate.net
Table 1: Investigated Therapeutic Areas for Thieno[3,2-d]pyrimidine Derivatives
| Therapeutic Area | Specific Target/Application |
| Oncology | Kinase inhibitors (e.g., JAK1, PI3Kδ, CDK7, RIPK2), agents targeting tumor cell viability. ontosight.ainih.govnih.govacs.orgnih.govresearchgate.net |
| Infectious Diseases | Antiplasmodial agents (Malaria), inhibitors of Mycobacterium tuberculosis. nih.govnih.govnih.gov |
| Inflammatory Diseases | RIPK2 inhibitors for acute liver injury. nih.gov |
| Central Nervous System Disorders | Phosphodiesterase 7 (PDE7) inhibitors. acs.org |
The following sections will delve into specific examples of this compound derivatives and their detailed research findings in these therapeutic areas.
Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-6-8-3-5-4(9-6)1-2-10-5/h1-3H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASCXWTVGGZQIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=C(N=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468969 | |
| Record name | THIENO[3,2-D]PYRIMIDIN-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027729-09-4 | |
| Record name | THIENO[3,2-D]PYRIMIDIN-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Thieno 3,2 D Pyrimidin 2 Amine and Its Derivatives
General Synthetic Strategies for Thieno[3,2-D]pyrimidine (B1254671) Core Formation
The classical approaches to constructing the thieno[3,2-d]pyrimidine core offer versatility and access to a wide range of substituted derivatives. These methods are foundational in the synthesis of thieno[3,2-d]pyrimidin-2-amine and its analogs.
Annulation of the Pyrimidine (B1678525) Nucleus onto a Thiophene (B33073) Ring
A prevalent and highly effective strategy for the synthesis of thieno[3,2-d]pyrimidines involves the construction of the pyrimidine ring onto a functionalized thiophene precursor. naturalspublishing.com This approach typically utilizes 3-aminothiophene-2-carboxylates or 3-aminothiophene-2-carboxamides as key intermediates. These ortho-amino-functionalized thiophenes possess the necessary reactive sites for the cyclization to form the fused pyrimidine ring.
A common method involves the reaction of a 3-aminothiophene-2-carboxamide (B122380) with formamide (B127407), which serves as a one-carbon source to complete the pyrimidine ring, yielding a thieno[3,2-d]pyrimidin-4(3H)-one. semanticscholar.org This intermediate can then be further functionalized. For instance, treatment with a chlorinating agent like phosphoryl chloride (POCl₃) can convert the 4-oxo group into a 4-chloro substituent, which is a versatile handle for introducing various amines at this position through nucleophilic substitution. jst.go.jp
Alternatively, 3-aminothiophene-2-carboxylates can be reacted with reagents such as urea (B33335) or potassium cyanate (B1221674) to form the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione skeleton. nih.govencyclopedia.pub This dione (B5365651) can then be converted to a 2,4-dichloro derivative, which allows for the selective introduction of amino groups at the 2- and 4-positions. The reaction of methyl 3-aminothiophene-2-carboxylate with isocyanates or isothiocyanates provides another route to 2,4-disubstituted thieno[3,2-d]pyrimidines. naturalspublishing.com
| Starting Material | Reagent(s) | Product | Ref. |
| 3-Aminothiophene-2-carboxamide | Formamide | Thieno[3,2-d]pyrimidin-4(3H)-one | semanticscholar.org |
| Methyl 3-aminothiophene-2-carboxylate | Urea | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | nih.gov |
| Methyl 3-aminothiophene-2-carboxylate | Potassium cyanate, Acetic acid | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | encyclopedia.pub |
| 3-Aminothiophene-2-carboxamide | Ethoxycarbonyl isothiocyanate, then a base | 2-Thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | encyclopedia.pub |
| Methyl 3-amino-5-arylthiophene-2-carboxylate | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), then an amine | 4-Amino-thieno[3,2-d]pyrimidine derivative | mdpi.com |
Annulation of the Thiophene Nucleus onto a Pyrimidine Ring
While less common than the inverse approach, the construction of the thiophene ring onto a pre-existing, suitably functionalized pyrimidine core is a viable synthetic strategy. This method often employs the Thorpe-Ziegler cyclization. nih.govencyclopedia.pub
In this approach, a pyrimidine derivative bearing a reactive methylene (B1212753) group and a cyano group, connected by a sulfur-containing side chain, undergoes an intramolecular cyclization to form the fused thiophene ring. For example, a 6-mercaptopyrimidine-5-carbonitrile can be alkylated with an α-haloacetate to introduce the necessary side chain. Subsequent base-catalyzed cyclization via the Thorpe-Ziegler reaction leads to the formation of a 5-aminothieno[2,3-d]pyrimidine-6-carboxylate derivative. semanticscholar.org Although this example illustrates the formation of the thieno[2,3-d] isomer, analogous strategies can be envisioned for the synthesis of thieno[3,2-d]pyrimidines by starting with appropriately substituted pyrimidines where the reactive groups are at the 4- and 5-positions. naturalspublishing.com
A specific example leading to a thieno[3,4-d]pyrimidine (B1628787) involves the reaction of thiobarbituric acid with phenyl isothiocyanate, followed by alkylation with bromoacetate (B1195939) and subsequent cyclocondensation. nih.govencyclopedia.pub This highlights the utility of pyrimidine-based starting materials in the synthesis of various thienopyrimidine isomers.
| Pyrimidine Precursor | Reagent(s) | Key Intermediate | Product Type | Ref. |
| 6-Mercaptopyrimidine-5-carbonitrile | 1. α-Haloacetate2. Base | Pyrimidine-6-thioacetate derivative | 5-Aminothieno[2,3-d]pyrimidine | semanticscholar.org |
| Thiobarbituric acid | 1. Phenyl isothiocyanate2. Alkyl bromoacetate3. Base | Alkylated ketene (B1206846) aminothioacetal | 2-Thioxo-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine | nih.govencyclopedia.pub |
Synthesis from Acyclic Precursors
The construction of the thieno[3,2-d]pyrimidine ring system from acyclic precursors often relies on the versatile Gewald reaction. This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base to afford a 2-aminothiophene derivative. nih.govencyclopedia.pub This intermediate is then cyclized in a subsequent step to form the fused pyrimidine ring.
For instance, the Gewald reaction can be employed to synthesize a 2-aminothiophene-3-carbonitrile, which can then be treated with formamide or urea to construct the pyrimidine ring, leading to thieno[2,3-d]pyrimidines. jcchems.com While this example leads to the [2,3-d] isomer, the principles are applicable to the synthesis of [3,2-d] isomers by choosing appropriate starting materials.
A notable variation involves using a pre-formed pyrimidine derivative, such as N,N-dimethylbarbituric acid, as the ketone component in a Gewald-type reaction. This leads to the direct formation of a thieno[3,2-d]pyrimidine derivative. nih.gov
| Ketone/Aldehyde Component | Nitrile Component | Other Reagents | Intermediate/Product | Ref. |
| Cyclohexanone | Malononitrile | Sulfur, Morpholine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | nih.gov |
| N,N-Dimethylbarbituric acid | Ethyl cyanoacetate | Sulfur, Triethylamine | Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-7-carboxylate | nih.gov |
| 3-Acetylcoumarin | Malononitrile | Sulfur, L-proline | 2-Amino-5-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitrile | osi.lv |
Methodological Advancements in Thieno[3,2-D]pyrimidine Synthesis
To address the demand for more efficient and environmentally benign synthetic methods, modern techniques such as microwave-assisted synthesis and one-pot reactions have been successfully applied to the preparation of thieno[3,2-d]pyrimidines.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. The synthesis of thieno[3,2-d]pyrimidine derivatives has benefited from this technology.
For example, the synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives has been efficiently achieved using microwave-assisted chemical processes. mdpi.comnih.gov In one instance, the cyclization of a 3-amino-5-arylthiophene amide with formic acid was carried out under microwave irradiation to produce the corresponding thieno[3,2-d]pyrimidin-4-one. nih.gov Another application involves the reaction of a 3-aminothiophene-2-carboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in ethanol (B145695) under microwave heating, which proceeds rapidly to form a key intermediate for further elaboration. nih.gov
| Starting Material(s) | Reagent(s) | Reaction Conditions | Product | Ref. |
| 3-Amino-5-arylthiophene amide | Formic acid | Microwave irradiation | Thieno[3,2-d]pyrimidin-4-one derivative | nih.gov |
| Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Microwave irradiation (100 °C, 80 W, 15 min), EtOH | Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate | nih.gov |
| N,N-Dimethylacetimidamide derivatives, p-anisidine | Aluminium chloride | Microwave irradiation (400 W), MeCN/AcOH | N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amine derivatives | mdpi.com |
One-Pot Reaction Strategies
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot procedures have been developed for the synthesis of thienopyrimidine systems.
An efficient one-pot, three-component reaction for the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones has been reported, starting from 2H-thieno[2,3-d] encyclopedia.pubCurrent time information in Bangalore, IN.oxazine-2,4(1H)-diones, aromatic aldehydes, and amines. researchgate.net While this example leads to the [2,3-d] isomer, similar strategies could be adapted for the [3,2-d] series.
Another notable one-pot synthesis involves the reaction of 3-acetylcoumarin, malononitrile, and elemental sulfur, catalyzed by L-proline, to form a thiophene intermediate. This intermediate is then reacted in the same pot with ammonium (B1175870) acetate (B1210297) under microwave irradiation to afford 3-(4-aminothieno[2,3-d]pyrimidin-5-yl)coumarins in excellent yields. osi.lv This approach highlights the power of combining multicomponent reactions with microwave assistance in a one-pot setup.
| Starting Materials | Catalyst/Reagents | Key Features | Product Type | Ref. |
| 2H-Thieno[2,3-d] encyclopedia.pubCurrent time information in Bangalore, IN.oxazine-2,4(1H)-diones, Aromatic aldehydes, Amines | - | Three-component, two-step | 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | researchgate.net |
| 3-Acetylcoumarin, Malononitrile, Elemental sulfur, Ammonium acetate | L-proline | Three-component, microwave-assisted | 3-(4-Aminothieno[2,3-d]pyrimidin-5-yl)coumarins | osi.lv |
Regioselective Functionalization and Derivatization
The functionalization of the thieno[3,2-d]pyrimidine core at specific positions is crucial for modulating the pharmacological activity of its derivatives. Regioselectivity can be achieved through various strategies, including the derivatization of pre-functionalized precursors or the direct C-H activation of the heterocyclic core.
A notable strategy involves the use of 2,4-dichlorothieno[3,2-d]pyrimidine (B33283) as a versatile intermediate. This precursor allows for sequential and regioselective nucleophilic substitution reactions. For instance, treatment with methanolic ammonia (B1221849) at room temperature selectively displaces the 4-chloro group to yield 2-chloro-4-aminothieno[3,2-d]pyrimidine. This selectivity is attributed to the higher reactivity of the C4 position towards nucleophiles.
More advanced methods, such as palladium-catalyzed direct C-H arylation, have been developed to achieve regioselective functionalization of the thiophene ring within the thieno[3,2-d]pyrimidine system. mdpi.com For example, starting from 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine, optimization of reaction conditions using Pd(OAc)₂ as a catalyst and K₂CO₃ as a base in toluene (B28343) at 100 °C allows for the selective arylation at the C2 position. mdpi.com Conversely, direct C-H activation at the C3 position has also been achieved by modifying the reaction conditions. mdpi.com This powerful technique provides a direct route to novel analogs without the need for pre-installed functional groups.
Another approach to achieve regioselectivity is through the derivatization of a pre-existing thieno[3,2-d]pyrimidinone core. For instance, regioselective bromination of 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one has been accomplished using phenyltrimethylammonium (B184261) tribromide. acs.org This brominated intermediate can then undergo further modifications, such as formylation via treatment with LDA and DMF, to introduce functional groups at specific positions. acs.org
Chemical Modifications for Enhanced Biological Activity
To improve the therapeutic potential of thieno[3,2-d]pyrimidine derivatives, various chemical modifications are employed. These often involve the introduction of specific chemical moieties designed to interact with biological targets or to fuse additional heterocyclic rings to the core structure, thereby altering the molecule's shape, size, and electronic properties.
Introduction of Electrophilic Warheads
A common strategy to achieve potent and often irreversible inhibition of protein kinases is the incorporation of an electrophilic "warhead" into the molecule. These groups can form covalent bonds with nucleophilic residues, such as cysteine, in the active site of the target protein. Acrylamide (B121943) moieties are frequently used for this purpose.
In a study focused on developing fibroblast growth factor receptor 4 (FGFR4) inhibitors, a series of 2,6-substituted thieno[3,2-d]pyrimidine derivatives bearing acrylamide warheads were synthesized. Although these compounds showed negligible activity against FGFR4, they exhibited significant antiproliferative activities against various human cancer cell lines. This highlights the potential of this modification strategy in cancer drug discovery.
Incorporation of Fused Heterocycles (e.g., Pyrido, Pyrano, Tetrazolo, Imidazo)
Fusing additional heterocyclic rings to the thieno[3,2-d]pyrimidine scaffold can lead to novel chemical entities with distinct biological activities. This approach expands the chemical space and can introduce new interaction points with biological targets.
Pyrido-fused derivatives: A series of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines have been synthesized and evaluated as phosphodiesterase type 4 (PDE4) inhibitors. nih.govacs.orgdrugbank.com The synthesis of these tetracyclic systems demonstrates the successful annulation of a pyridine (B92270) ring onto the thieno[3,2-d]pyrimidine core.
Pyrano-fused derivatives: The synthesis of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines has been reported, creating complex, multi-ring systems. scielo.brnih.gov These syntheses often start from functionalized thieno[2,3-b]pyridine (B153569) precursors which undergo cyclization to form the pyrimidine and pyran rings. scielo.brnih.gov
Tetrazolo-fused derivatives: Tetrazolo[1,5-c]thieno[3,2-d]pyrimidines can be synthesized from the corresponding chlorothienopyrimidine. For example, treatment of a chloropyrazolothienopyrimidine with sodium azide (B81097) can lead to the formation of a fused tetrazole ring. aun.edu.eg In some instances, an azide-tetrazole equilibrium can exist in solution. scielo.brnih.govscielo.br
Imidazo-fused derivatives: Imidazo[1,2-a]thieno[2,3-d]pyrimidines have been synthesized by reacting 2-amino-4,5-dimethylthiophen-3-carbonitrile with 2-(methylthio)-2-imidazoline in hexamethylphosphoric triamide (HMPT). pjsir.org This reaction provides a direct route to this fused heterocyclic system.
Spectroscopic and Spectrometric Characterization of Synthesized Derivatives
The structural elucidation of newly synthesized thieno[3,2-d]pyrimidine derivatives relies heavily on a combination of spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further support the proposed structures. High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of the molecules with high accuracy. nih.govacs.org
The following table provides examples of spectroscopic data for a representative thieno[3,2-d]pyrimidine derivative.
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine | 9.95 (s, 1H), 9.38 (s, 1H), 9.21 (s, 1H), 8.61 (d, J = 5.8 Hz, 1H), 8.36–8.34 (m, 2H), 7.74 (d, J = 5.8 Hz, 1H), 7.72–7.68 (m, 2H), 7.66–7.62 (m, 1H) | 163.3, 157.0, 154.8, 154.2, 153.6, 152.2, 146.4, 141.4, 130.5, 130.0, 129.4 (2 × C), 127.5 (2 × C), 124.1, 118.5, 114.6 | 331.21 [MH]⁺ |
Anticancer and Antiproliferative Activities
Derivatives of the thieno[3,2-d]pyrimidine nucleus have demonstrated notable anticancer and antiproliferative properties. Their mechanism of action often involves the modulation of key signaling pathways that are crucial for cancer cell growth, survival, and proliferation. The ability to introduce various substituents at different positions of the thieno[3,2-d]pyrimidine ring system allows for the fine-tuning of their biological activity and target specificity.
Kinase Inhibition Profiles
A primary mechanism through which thieno[3,2-d]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases. mdpi.com These enzymes play a critical role in cell signaling, and their dysregulation is a common feature of many cancers. The thieno[3,2-d]pyrimidine scaffold has proven to be an effective template for the development of inhibitors targeting a range of kinases involved in oncogenesis.
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers, making it a key target for anticancer therapies. Thieno[3,2-d]pyrimidine derivatives have been extensively investigated as EGFR inhibitors.
One study focused on designing third-generation EGFR tyrosine kinase inhibitors (TKIs) targeting the EGFR L858R/T790M mutant, which is associated with resistance to earlier-generation TKIs in non-small cell lung cancer (NSCLC). nih.gov A series of thieno[3,2-d]pyrimidine derivatives bearing quinolin-2(1H)-ones were synthesized. Several of these compounds exhibited potent and selective inhibition of the mutant EGFR over the wild-type (WT) form. nih.gov For instance, compounds 6l and 6o showed significant inhibitory activity against EGFRL858R/T790M while being much less active against EGFRWT. nih.gov Compound 6o was also shown to suppress the phosphorylation of EGFR and its downstream signaling protein p-ERK in H1975 lung cancer cells, which harbor the L858R/T790M mutation. nih.gov
Another research effort led to the discovery of a 4-(3',4',5'-trimethoxyanilino)-6-(p-tolyl)thieno[3,2-d]pyrimidine derivative, 6g , as a dual inhibitor of tubulin polymerization and EGFR kinase. researchgate.net This compound demonstrated potent EGFR inhibition with an IC₅₀ value of 30 nM. researchgate.net The dual-action mechanism of such compounds presents a promising strategy for overcoming cancer drug resistance.
Olmutinib, a notable drug candidate with a thieno[3,2-d]pyrimidine core, was developed as a third-generation EGFR TKI for the treatment of NSCLC. researchgate.netnih.gov It demonstrates irreversible enzymatic inhibition of activating EGFR mutations as well as the T790M resistance mutation, while sparing wild-type EGFR. researchgate.net
Table 1: EGFR Kinase Inhibition by Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target | IC₅₀ (nM) | Cell Line | Research Focus |
| 6l | EGFRL858R/T790M | ≤ 250 | H1975 | Selective third-generation EGFR-TKI. nih.gov |
| 6o | EGFRL858R/T790M | ≤ 250 | H1975 | Selective third-generation EGFR-TKI. nih.gov |
| 6g | EGFR | 30 | - | Dual inhibitor of tubulin and EGFR. researchgate.net |
| Olmutinib | EGFRT790M | - | NSCLC | Third-generation EGFR-TKI. researchgate.netnih.gov |
Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. nih.govrsc.org Thieno[3,2-d]pyrimidine derivatives have emerged as potent BTK inhibitors.
Researchers have designed and synthesized a series of 4,6-substituted thieno[3,2-d]pyrimidine derivatives as BTK inhibitors. rsc.orgrsc.org Among these, compound 8 was identified as a novel and potent BTK inhibitor with an IC₅₀ value of 29.9 nM. rsc.orgrsc.org This compound also demonstrated excellent immunosuppressive activity by inhibiting the proliferation of B cells (IC₅₀ = 284 nM) with low cytotoxicity. rsc.orgrsc.org Importantly, compound 8 showed high selectivity, with negligible activity against other kinases like EGFR and JAK3. rsc.org This selectivity is a key attribute for minimizing off-target effects.
The drug candidate Olmutinib, primarily known as an EGFR inhibitor, has also been investigated as a BTK inhibitor for autoimmune disorders, highlighting the polypharmacology potential of the thieno[3,2-d]pyrimidine scaffold. nih.govrsc.org
Table 2: BTK Inhibition by Thieno[3,2-d]pyrimidine Derivatives
| Compound | IC₅₀ (nM) | Activity | Selectivity |
| 8 | 29.9 | Potent BTK inhibitor, inhibits B-cell proliferation (IC₅₀ = 284 nM). rsc.orgrsc.org | High selectivity over EGFR and JAK3. rsc.org |
| Olmutinib | - | Investigated for BTK inhibition in autoimmune disorders. nih.govrsc.org | Also inhibits EGFR. nih.govrsc.org |
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to signaling pathways for a wide range of cytokines and growth factors. Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases. mdpi.com
Thieno[3,2-d]pyrimidine derivatives have been identified as potent and selective inhibitors of JAK family members. A study focused on developing selective JAK1 inhibitors led to the identification of compound 24 , a thieno[3,2-d]pyrimidine derivative, which demonstrated high potency and selectivity for JAK1. nih.govsinobiological.com Further optimization resulted in compounds 25 and 46 , which showed improved selectivity for JAK1 over JAK2 and JAK3 compared to the reference compound AZD4205. nih.gov Compound 46 exhibited a JAK1 IC₅₀ of 0.022 µM, showing a four-fold higher enzymatic activity than the reference. nih.gov These compounds effectively inhibited the JAK1 signaling pathway and induced apoptosis and cell cycle arrest in NSCLC cells. nih.gov
While some research has explored thieno[2,3-d]pyrimidine (B153573) (an isomer) derivatives as JAK2 inhibitors mdpi.comresearchgate.net, the focus for the thieno[3,2-d]pyrimidine scaffold has been more pronounced on achieving JAK1 selectivity.
Table 3: JAK1 Inhibition by Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target | IC₅₀ (µM) | Key Findings |
| 24 | JAK1 | - | Potent and highly selective JAK1 inhibitor. nih.govsinobiological.com |
| 25 | JAK1 | - | Improved selectivity for JAK1 over JAK2 and JAK3. nih.gov |
| 46 | JAK1 | 0.022 | 4-fold higher enzymatic activity against JAK1 compared to reference compound. nih.gov |
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is one of the most common events in human cancers. The thieno[3,2-d]pyrimidine core has been utilized to develop inhibitors of PI3K.
One of the most prominent examples is GDC-0941, a potent, orally bioavailable inhibitor of Class I PI3K isoforms. oncotarget.com The development of GDC-0941 involved the optimization of a thieno[3,2-d]pyrimidine lead compound to improve its pharmacokinetic profile. oncotarget.com
More recently, a series of thieno[3,2-d]pyrimidine derivatives were developed as the first dual inhibitors of the PI3Kδ isoform and the Bromodomain and Extra-Terminal (BET) family of proteins. acs.org Compound 10b from this series displayed excellent and balanced activities against PI3Kδ (IC₅₀ = 112 nM) and BRD4-BD1 (IC₅₀ = 19 nM), and showed strong antiproliferative effects in Diffuse Large B-cell Lymphoma (DLBCL) cells. acs.org This dual-targeting approach offers a synergistic potential for cancer therapy.
Other studies have explored thieno[3,2-d]pyrimidine derivatives as dual PI3K/mTOR inhibitors. frontiersin.org For instance, N′-benzoyl-2,4-dimorpholinothieno[3,2-d]pyrimidine-6-carbohydrazide derivatives showed potent inhibition of PI3Kα (IC₅₀ = 0.46 nM) and mTOR (IC₅₀ = 12 nM). frontiersin.org
Table 4: PI3K Pathway Inhibition by Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target(s) | IC₅₀ (nM) | Key Features |
| GDC-0941 | Class I PI3K | PI3Kα: 3, PI3Kδ: 3 | Potent, selective, orally bioavailable pan-PI3K inhibitor. oncotarget.com |
| 10b | PI3Kδ, BRD4-BD1 | PI3Kδ: 112, BRD4-BD1: 19 | First-in-class dual PI3Kδ-BET inhibitor. acs.org |
| N′-benzoyl-2,4-dimorpholinothieno[3,2-d]pyrimidine-6-carbohydrazide derivative | PI3Kα, mTOR | PI3Kα: 0.46, mTOR: 12 | Potent dual PI3K/mTOR inhibitor. frontiersin.org |
The Fibroblast Growth Factor Receptor-4 (FGFR4) is a tyrosine kinase that, when activated by its ligand FGF19, plays a role in regulating various biological functions. Aberrant FGFR4 signaling has been implicated in certain cancers, making it an emerging therapeutic target.
In an interesting turn of research, a series of 2,6-substituted thieno[3,2-d]pyrimidine derivatives were designed based on the structure of Blu9931, the first known selective FGFR4 inhibitor. dntb.gov.uanih.gov The design strategy aimed to create novel FGFR4 inhibitors by incorporating the thieno[3,2-d]pyrimidine scaffold. However, the resulting compounds unexpectedly exhibited negligible inhibitory activity against FGFR4. dntb.gov.uanih.gov
Despite the lack of activity against their intended target, many of these derivatives showed antiproliferative activities against a panel of human cancer cell lines, including A431, NCI-H1975, Ramos, and SNU-16. dntb.gov.uanih.gov For example, compound 12 was the most potent, with IC₅₀ values ranging from 0.6 µM to 2.6 µM against these cell lines. dntb.gov.ua This finding underscores the versatility of the thieno[3,2-d]pyrimidine scaffold, which can yield biologically active compounds even when the intended design strategy does not succeed for a specific target. It also highlights that the anticancer effects of these particular derivatives are mediated through mechanisms other than FGFR4 inhibition.
Table 5: FGFR4 Inhibition Screening of Thieno[3,2-d]pyrimidine Derivatives
| Compound Series | Target | Finding | Alternative Activity |
| 2,6-substituted thieno[3,2-d]pyrimidines (e.g., compound 12 ) | FGFR4 | Negligible inhibitory activity. dntb.gov.uanih.gov | Showed general antiproliferative activity against various cancer cell lines. dntb.gov.ua |
Induction of Apoptosis in Cancer Cell Lines
A crucial mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Thieno[3,2-d]pyrimidine derivatives have consistently demonstrated the ability to induce apoptosis in various cancer cell lines.
The dual FAK/FLT3 inhibitor, compound 26 , was shown to be more effective at inducing apoptosis in MDA-MB-231 breast cancer cells than the reference compound PF-562271. bktimes.netmedchemexpress.com Similarly, compound 22 , a FAK inhibitor, also induced apoptosis in MDA-MB-231 cells. mdpi.com
Studies on other derivatives have confirmed this pro-apoptotic activity. Halogenated thieno[3,2-d]pyrimidines, compounds 1 and 2 , were found to induce apoptosis in the L1210 leukemia cell line. nih.gov Furthermore, a series of newly synthesized thieno[3,2-d]pyrimidine-based derivatives were shown to induce apoptosis in breast cancer cells. researchgate.net For example, compound 11b downregulated the expression of EGFR and the downstream signaling protein p-AKT, leading to apoptosis. researchgate.net Another compound, 10b , a dual PI3Kδ/BET inhibitor, was also shown to induce apoptosis in lymphoma cell lines. acs.org
The induction of apoptosis is often a consequence of the inhibition of key survival signaling pathways regulated by the targeted kinases. For instance, inhibition of FAK disrupts cell adhesion-mediated survival signals, leading to anoikis, a form of apoptosis. bktimes.net
Selective Cytotoxicity against Various Human Cancer Cell Lines
An important characteristic of a promising anticancer agent is its ability to selectively kill cancer cells while sparing normal, healthy cells. Thieno[3,2-d]pyrimidine derivatives have shown encouraging profiles of selective cytotoxicity.
Compound 22 exhibited potent cytotoxicity against U-87MG (glioblastoma), A-549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines, with IC50 values of 0.16 μM, 0.27 μM, and 0.19 μM, respectively. mdpi.com Importantly, it showed significantly less cytotoxicity towards a normal human cell line (HK2), with an IC50 of 3.32 μM. mdpi.com Similarly, compound 19 was more active than the multi-kinase inhibitor TAE226 against several cancer cell lines and also displayed low cytotoxicity towards the HK2 normal cell line. mdpi.com
A study on thieno[2,3-d]pyrimidine derivatives (a related isomer) found that compound 8d had a much higher IC50 for the normal human amnion WISH cell line (723 µg/mL) compared to tumor cell lines such as BHK (17 µg/mL), HUH-7 (5.8 µg/mL), and MCF-7 (8.3 µg/mL), indicating a high degree of selectivity. researchgate.net Furthermore, the dual PI3Kδ/BET inhibitor 10b showed minimal cytotoxicity in normal human umbilical vein endothelial cells (HUVEC) and human fetal lung fibroblast cells (WI-38) at concentrations where it effectively killed lymphoma cells. acs.org
This selective cytotoxicity is a critical attribute that suggests a favorable therapeutic window for these compounds, making them attractive candidates for further development as anticancer drugs.
Table 4: Cytotoxicity of Thieno[3,2-d]pyrimidine and Related Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 | Normal Cell Line | IC50 | Reference |
|---|---|---|---|---|---|
| 22 | U-87MG | 0.16 µM | HK2 | 3.32 µM | mdpi.com |
| 22 | A-549 | 0.27 µM | HK2 | 3.32 µM | mdpi.com |
| 22 | MDA-MB-231 | 0.19 µM | HK2 | 3.32 µM | mdpi.com |
| 8d (thieno[2,3-d]pyrimidine) | BHK | 17 µg/mL | WISH | 723 µg/mL | researchgate.net |
| 8d (thieno[2,3-d]pyrimidine) | HUH-7 | 5.8 µg/mL | WISH | 723 µg/mL | researchgate.net |
| 8d (thieno[2,3-d]pyrimidine) | MCF-7 | 8.3 µg/mL | WISH | 723 µg/mL | researchgate.net |
| 10b | SU-DHL-4 | Not specified | HUVEC, WI-38 | Minimal effect at high concentrations | acs.org |
| 4a | MCF-7 | 2.04 nM | Not specified | Not specified | jst.go.jp |
Leukemia Cell Lines (e.g., L1210, MV4-11, K562, THP-1, HL-60)
Derivatives of the thieno[2,3-d]pyrimidine scaffold, isomeric to the thieno[3,2-d]pyrimidine core, have shown notable activity against various leukemia cell lines. For instance, a synthesized thienopyrimidine derivative, 4x , displayed slight in vitro activity against the human leukemia HL-60 cell line with an IC50 value of 10.2 ± 0.20 μM. mdpi.com It's important to note that in comparative studies, thieno[2,3-d]pyrimidines were generally found to be more potent than their thieno[3,2-d]pyrimidine isomers on the same cell lines. mdpi.com
One study focused on the synthesis of thieno[2,3-d]pyrimidine derivatives to identify effective inhibitors of Fms-like tyrosine kinase 3 (FLT3), a crucial target in acute myeloid leukemia (AML). nih.gov A specific derivative, 16d , which featured structural modifications at the 5 and 6-positions, demonstrated good inhibitory activity against FLT3 and effective antiproliferative activity against four leukemia cell lines, including MV4-11. nih.gov This compound also exhibited improved metabolic stability, marking it as a promising candidate for further development. nih.gov
Another investigation into thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors revealed that a compound designated as 12e had significant antitumor activity against K562 cells with an IC50 of 1.68 μM. rsc.org Furthermore, a study of phenothiazine-dithiocarbamate hybrids, which can be considered related structures, showed that derivative 197 had a profound cytotoxic effect on HL-60 (IC50: 21.6 ± 0.06 µM) and THP-1 (IC50: 67.2 ± 0.09 µM) cell lines. sci-hub.se
The human leukemia cell lines THP-1, HL-60, K562, and MV4-11 are commonly used in cancer research. nih.gov These cell lines are often cultured in RPMI 1640 medium supplemented with fetal bovine serum and other nutrients. nih.gov
Table 1: Anticancer Activity of this compound Derivatives Against Leukemia Cell Lines
| Compound/Derivative | Cell Line | Activity | Source |
|---|---|---|---|
| 4x (thieno[2,3-d]pyrimidine) | HL-60 | IC50 = 10.2 ± 0.20 μM | mdpi.com |
| 16d (thieno[2,3-d]pyrimidine) | MV4-11 | Effective antiproliferative activity | nih.gov |
| 12e (thieno[3,2-d]pyrimidine) | K562 | IC50 = 1.68 μM | rsc.org |
| 197 (phenothiazine-dithiocarbamate hybrid) | HL-60 | IC50 = 21.6 ± 0.06 µM | sci-hub.se |
| 197 (phenothiazine-dithiocarbamate hybrid) | THP-1 | IC50 = 67.2 ± 0.09 µM | sci-hub.se |
Lung Cancer Cell Lines (e.g., NCI-H1975, Non-Small Cell Lung Cancer)
Thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). nih.govnih.gov Specifically, they have shown activity against the T790M mutation, which confers resistance to first-generation EGFR inhibitors. nih.govwhiterose.ac.uk
A series of thieno[3,2-d]pyrimidine derivatives were designed and synthesized as selective Janus Kinase 1 (JAK1) inhibitors. nih.gov Among these, compounds 24 , 25 , and 46 were found to induce apoptosis, cell cycle arrest, and reduce colony formation in NSCLC cells more strongly than the control. nih.gov Compound 46 showed a 4-fold higher enzymatic activity against JAK1 (IC50 = 0.022 μM) and both 25 and 46 demonstrated over a 5-fold enhancement in anti-proliferative activities on NSCLC cells. nih.gov
In another study, a series of pyrido[2,3-d]pyrimidine (B1209978) and thieno[3,2-d]pyrimidine derivatives were evaluated for their inhibitory activity against various cancer cell lines, including NCI-H1975. nih.gov Compound B1 , a thienopyrimidine derivative, exhibited an IC50 value of 13 nM for kinase inhibitory activity against EGFRL858R/T790M and an effective anti-proliferation activity against H1975 cells with an IC50 value of 0.087 μM. nih.gov
Furthermore, 2,6-substituted thieno[3,2-d]pyrimidine derivatives have been investigated for their antiproliferative activities. mdpi.com Compound 12 from this series showed potent antiproliferative activities on the NCI-H1975 cell line with an IC50 value of 1.2 μM. mdpi.com Another derivative, 27b , effectively thwarted the proliferation of lapatinib-resistant NCI-H1975 cells with an IC50 of 4.2 μM. whiterose.ac.uk
Table 2: Anticancer Activity of this compound Derivatives Against Lung Cancer Cell Lines
| Compound/Derivative | Cell Line | Target | Activity | Source |
|---|---|---|---|---|
| 46 | NSCLC | JAK1 | IC50 = 0.022 μM | nih.gov |
| B1 | NCI-H1975 | EGFRL858R/T790M | IC50 = 0.087 μM | nih.gov |
| 12 | NCI-H1975 | - | IC50 = 1.2 μM | mdpi.com |
| 27b | NCI-H1975 | EGFR/HER2 | IC50 = 4.2 μM | whiterose.ac.uk |
Breast Cancer Cell Lines (e.g., MDA-MB-221, MCF-7, SKBR3)
Thieno[2,3-d]pyrimidine derivatives, isomeric to the thieno[3,2-d]pyrimidine core, have shown significant potential against breast cancer cell lines by targeting the Epidermal Growth Factor Receptor (EGFR). benthamscience.comnih.gov A novel series of thieno[2,3-d]pyrimidines bearing a 1,3-disubstituted-benzimidazole moiety were synthesized and evaluated for their cytotoxicity. benthamscience.comnih.gov
In this series, compound 21 demonstrated high cytotoxicity against MDA-MB-231 cells with an IC50 of 0.029μM and was also the most cytotoxic against MCF-7 cells with an IC50 of 0.074μM. benthamscience.comnih.gov Another compound, 16 , also showed high cytotoxicity against MDA-MB-231 cells with an IC50 of 0.058μM. benthamscience.comnih.gov
A different study focused on developing dual EGFR/HER2 inhibitors based on the thieno[2,3-d]pyrimidine scaffold. whiterose.ac.uk Compound 27b from this study effectively reduced the viability of SKBr3 cells, which overexpress HER2, with an IC50 value of 4.83 μM. whiterose.ac.uk Additionally, compounds 21 and 22 also significantly decreased the proliferation of SKBr3 cells with IC50 values of 6 μM and 4.7 μM, respectively. whiterose.ac.uk
Furthermore, a derivative of thieno[2,3-d]pyrimidine, referred to as derivative II , exhibited powerful cytotoxicity against the breast cancer cell line SKBR3 with an IC50 value between 3.83 to 11.94 μM through EGFR inhibition. nih.gov Another study on 2,6-substituted thieno[3,2-d]pyrimidine derivatives showed that compound 12 had no antiproliferative activity against MDA-MB-221 (IC50 > 20 μM), indicating some selectivity towards certain tumor cell lines. mdpi.com
Table 3: Anticancer Activity of this compound Derivatives Against Breast Cancer Cell Lines
| Compound/Derivative | Cell Line | Target | Activity (IC50) | Source |
|---|---|---|---|---|
| 21 | MDA-MB-231 | EGFR | 0.029 μM | benthamscience.comnih.gov |
| 21 | MCF-7 | EGFR | 0.074 μM | benthamscience.comnih.gov |
| 16 | MDA-MB-231 | EGFR | 0.058 μM | benthamscience.comnih.gov |
| 27b | SKBR3 | EGFR/HER2 | 4.83 μM | whiterose.ac.uk |
| 22 | SKBR3 | EGFR/HER2 | 4.7 μM | whiterose.ac.uk |
| 21 | SKBR3 | EGFR/HER2 | 6 μM | whiterose.ac.uk |
| Derivative II | SKBR3 | EGFR | 3.83-11.94 μM | nih.gov |
| 12 | MDA-MB-221 | - | > 20 μM | mdpi.com |
Colorectal Cancer Cell Lines (e.g., HCT-116, SW480)
Thienopyrimidine derivatives have demonstrated notable cytotoxic activity against colorectal cancer cell lines. A specific thieno[2,3-d]pyrimidine derivative, designated as derivative II , exhibited potent cytotoxicity against HCT-116 and SW480 colorectal cancer cell lines, with IC50 values ranging from 3.83 to 11.94 μM. nih.gov The mechanism of action for this derivative is believed to be through the inhibition of the Epidermal Growth Factor Receptor (EGFR). nih.gov
Another study focused on synthesizing a series of novel thieno[2,3-d]pyrimidine derivatives containing a thiosemicarbazide (B42300) moiety. scirp.org One of these compounds, 5b , which incorporated a bromine atom at the 4-position of the phenyl ring in the thiosemicarbazide moiety, displayed a 3-fold higher activity against the HCT-116 cell line compared to the standard drug doxorubicin. scirp.org
Furthermore, a separate investigation into new thieno[2,3-d]pyrimidine-4-one derivatives as nonclassical lipophilic dihydrofolate reductase inhibitors showed that compound 5a possessed high activity on a number of colon cancer cell lines. mdpi.com In vitro screening of this compound against the human colon carcinoma HCT116 cell line confirmed its antiproliferative activity. mdpi.com
Table 4: Anticancer Activity of this compound Derivatives Against Colorectal Cancer Cell Lines
| Compound/Derivative | Cell Line | Target/Mechanism | Activity | Source |
|---|---|---|---|---|
| Derivative II | HCT-116, SW480 | EGFR Inhibition | IC50: 3.83-11.94 μM | nih.gov |
| 5b | HCT-116 | - | 3-fold higher activity than doxorubicin | scirp.org |
| 5a | HCT-116 | Dihydrofolate Reductase Inhibition | High antiproliferative activity | mdpi.com |
Ovarian Cancer Cell Lines (e.g., SKOV3)
Thieno[2,3-d]pyrimidine derivatives have shown promising cytotoxic effects against ovarian cancer cell lines. One particular derivative, referred to as derivative II , demonstrated potent cytotoxicity against the ovarian cancer cell line SKOV3, with an IC50 value ranging from 3.83 to 11.94 μM through the inhibition of the EGFR. nih.gov
In a separate study, a newly synthesized thieno[2,3-b]pyridine compound was investigated for its effects on ovarian cancer cells. febscongress.org This compound showed significant cytotoxic effects on the SKOV3 cell line, with an IC50 of 5.46 µM after 48 hours of treatment. febscongress.org The study also found that treatment with this compound significantly reduced the number of cancer stem cells in the SKOV3 cell line. febscongress.org
Another study evaluated the cytotoxicity of thienopyrimidine derivatives towards several cancer cell lines, including the human ovarian cancer SKOV3 cell line. mdpi.com This research highlighted the potential of these compounds as anticancer agents, although specific IC50 values for the this compound derivatives against SKOV3 were not detailed in the provided abstract. mdpi.com
Table 5: Anticancer Activity of this compound Derivatives Against Ovarian Cancer Cell Lines
| Compound/Derivative | Cell Line | Target/Mechanism | Activity (IC50) | Source |
|---|---|---|---|---|
| Derivative II | SKOV3 | EGFR Inhibition | 3.83-11.94 μM | nih.gov |
| Thieno[2,3-b]pyridine compound | SKOV3 | - | 5.46 µM | febscongress.org |
Glioblastoma Cell Lines (e.g., U87)
Thieno[2,3-d]pyrimidine derivatives have been investigated for their potential as anticancer agents against glioblastoma. One such derivative, referred to as derivative II , demonstrated potent cytotoxicity against the U87 glioblastoma cell line, with an IC50 value ranging from 3.83 to 11.94 μM. nih.gov The anticancer activity of this derivative is attributed to its ability to inhibit the Epidermal Growth Factor Receptor (EGFR). nih.gov
In a different study, a series of 4-arylamino-pyrimidine derivatives were synthesized and evaluated as focal adhesion kinase (FAK) inhibitors. researchgate.net While these were pyrimidine derivatives, the study utilized a fused thieno[3,2-d]pyrimidine ring as a novel scaffold for developing FAK inhibitors. Most of the synthesized compounds exhibited excellent anti-proliferative activity against U87-MG cells. researchgate.net Specifically, compounds 8d and 9b showed the highest activity with IC50 values of 0.975 μM and 1.033 μM, respectively, which was more potent than the positive control TAE-226 (IC50 = 2.659 μM). researchgate.net
Another research effort focused on the synthesis and antiproliferative activity of novel thienopyrimidines on glioblastoma cells. researchgate.net Two of the synthesized compounds, 6b and 6c , showed cytotoxicity on the U87-MG cell line with IC50 values of 61.8 ± 0.9 μM and 41.2 ± 1.2 μM, respectively. researchgate.net
Table 6: Anticancer Activity of this compound Derivatives Against Glioblastoma Cell Lines
| Compound/Derivative | Cell Line | Target/Mechanism | Activity (IC50) | Source |
|---|---|---|---|---|
| Derivative II | U87 | EGFR Inhibition | 3.83-11.94 μM | nih.gov |
| 8d | U87-MG | FAK Inhibition | 0.975 μM | researchgate.net |
| 9b | U87-MG | FAK Inhibition | 1.033 μM | researchgate.net |
| 6b | U87-MG | - | 61.8 ± 0.9 μM | researchgate.net |
| 6c | U87-MG | - | 41.2 ± 1.2 μM | researchgate.net |
Melanoma Cell Lines (e.g., MDA-MB-435)
Thieno[2,3-d]pyrimidine derivatives have demonstrated significant cytotoxic activity against melanoma cell lines. In a study evaluating new thieno[2,3-d]pyrimidin-4(3H)-one and thieno[3,2-d]pyrimidin-4(3H)-one derivatives, it was found that the most active compound among the thieno[2,3-d]pyrimidine-4(3H)-ones was 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (5a) . mdpi.comnih.gov This compound exhibited potent cytotoxic activity against the melanoma cell line MDA-MB-435, with a Growth Percent (GP) of -31.02%. mdpi.comnih.gov
Another study focused on new thieno[2,3-d]pyrimidine-4-one derivatives as nonclassical lipophilic dihydrofolate reductase inhibitors. nih.gov Within this research, compounds 20 , 22 , and 23 showed high potency and lethal activity against certain cancer cell lines, including melanoma cell lines. nih.gov Specifically, compound 22 was highly effective against all tested cell lines, demonstrating very high GI% values. nih.gov
It's important to note that positional isomerism in the thienopyrimidine ring can significantly alter bioactivity. Studies have shown that thieno[2,3-d]pyrimidin-4(3H)-one derivatives generally exhibit greater anticancer activity compared to their thieno[3,2-d]pyrimidin-4(3H)-one counterparts.
Table 7: Anticancer Activity of this compound Derivatives Against Melanoma Cell Lines
| Compound/Derivative | Cell Line | Metric | Activity | Source |
|---|---|---|---|---|
| 5a (2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one) | MDA-MB-435 | Growth Percent (GP) | -31.02% | mdpi.comnih.gov |
| 20, 22, 23 (thieno[2,3-d]pyrimidine-4-one derivatives) | Melanoma Cell Lines | Growth Inhibition % (GI%) | High Potency | nih.gov |
Hepatocellular Carcinoma Cell Lines (e.g., HepG-2)
Derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated notable in vitro activity against human liver cancer (HepG-2) cell lines. In one study, a novel series of N-substituted thieno[3,2-d]pyrimidine derivatives was synthesized and evaluated for antitumor properties. nih.gov Two compounds from this series, identified as 16 and 19b , exhibited potent activity against the HepG-2 cell line, with GI50 values of 0.02 and 0.02 μmol L-1 respectively, which was a higher level of activity than the standard drug doxorubicin. nih.gov
In related research focusing on precursors, thiophene carboxamide derivatives were also assessed for their cytotoxicity against HepG-2 cells. tandfonline.com Two of these derivatives, compounds 5 and 21 , showed 2.3- and 1.7-fold higher cytotoxicity than the reference compound Sorafenib against this cell line. tandfonline.com
| Compound Series | Cell Line | Key Findings | Reference |
|---|---|---|---|
| N-substituted thieno[3,2-d]pyrimidines | HepG-2 (Liver Cancer) | Compounds 16 and 19b showed higher activity (GI50 = 0.02 μmol L-1) than doxorubicin. | nih.gov |
| Thiophene Carboxamide Precursors | HepG-2 (Liver Cancer) | Compounds 5 and 21 displayed 2.3 and 1.7 times higher cytotoxicity, respectively, than Sorafenib. | tandfonline.com |
Anti-infective Activities
The thieno[3,2-d]pyrimidine core has been a fruitful scaffold for the development of various anti-infective agents, demonstrating a broad spectrum of activity that includes antibacterial, antifungal, antimycobacterial, and antiviral properties.
Antimicrobial Activity
Numerous studies have confirmed the efficacy of thieno[3,2-d]pyrimidine derivatives against a range of both Gram-positive and Gram-negative bacteria. A series of novel 4-Substituted/Heterocyclic-N-(4-thiomorpholinothieno[3,2-d]pyrimidin-2-yl)benzamide derivatives (8a-j ) were screened against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Pseudomonas aeruginosa and Escherichia coli (Gram-negative). ajrconline.org Within this series, compounds 8j, 8i, 8e, and 8f were identified as having good antibacterial activity when compared to the standard drug Amoxicillin. ajrconline.org
Another study focused on thieno[3,2-d]pyrimidin-4-ones (4a-i ) and found that specific substitutions significantly influenced their antibacterial action. psu.edu Derivatives containing a p-methyl group (4c ) or a p-methoxy group (4d ) at the C-3 position, along with an S-methyl group at the C-2 position, showed significant activity against both Gram-positive and Gram-negative bacterial strains. psu.edu Furthermore, a diverse set of synthesized thieno[3,2-d]pyrimidine derivatives, including those with benzenesulfonamide (B165840) (4b, 6b ), imidazole (B134444) (10 ), and thiophene-2-carboxylic acid moieties (15, 19b,c ), exhibited high activity against both classes of bacteria. nih.gov Research into spiro-thieno[3,2-d]pyrimidine derivatives also yielded potent compounds, with 2c, 8b,c, 9b, and 10b being the most effective against both Gram-positive and Gram-negative bacteria. nih.gov
| Compound Series | Bacterial Strains | Active Compounds | Reference |
|---|---|---|---|
| Thieno[3,2-d]pyrimidin-2-yl)benzamides | S. aureus, B. subtilis, P. aeruginosa, E. coli | 8j, 8i, 8e, 8f | ajrconline.org |
| Thieno[3,2-d]pyrimidin-4-ones | Gram-positive & Gram-negative strains | 4c (p-methyl), 4d (p-methoxy) | psu.edu |
| Misc. Thieno[3,2-d]pyrimidines | Gram-positive & Gram-negative strains | 4b, 6b, 10, 15, 19b, 19c | nih.gov |
| Spiro-thieno[3,2-d]pyrimidines | Gram-positive & Gram-negative strains | 2c, 8b, 8c, 9b, 10b | nih.gov |
The same structural scaffold has also proven effective against fungal pathogens. The series of N-(4-thiomorpholinothieno[3,2-d]pyrimidin-2-yl)benzamide derivatives (8a-j ) that showed antibacterial effects were also tested for antifungal activity against Aspergillus niger and Candida albicans. ajrconline.org The same compounds that were active against bacteria—8j, 8i, 8e, and 8f —possessed good antifungal activity compared to the standard drug Fluconazole. ajrconline.org
In a separate investigation of spiro-thieno[3,2-d]pyrimidine derivatives, compound 8c demonstrated particularly high antifungal activity against the fungi examined, with a Minimum Inhibitory Concentration (MIC) of 1-2 μmol/mL. nih.gov This potency was notably greater than that of the reference drug ketoconazole (B1673606), which had an MIC of 2-3 μmol/mL under the same conditions. nih.gov
| Compound Series | Fungal Strains | Key Findings | Reference |
|---|---|---|---|
| Thieno[3,2-d]pyrimidin-2-yl)benzamides | Aspergillus niger, Candida albicans | Compounds 8j, 8i, 8e, 8f showed good activity. | ajrconline.org |
| Spiro-thieno[3,2-d]pyrimidines | Examined fungi including Aspergillus flavus, Candida albicans | Compound 8c (MIC 1-2 μmol/mL) was more potent than ketoconazole (MIC 2-3 μmol/mL). | nih.gov |
A significant breakthrough in the search for new treatments for the neglected tropical disease Buruli ulcer, caused by Mycobacterium ulcerans, came from the screening of thieno[3,2-d]pyrimidine derivatives. researchgate.netbiorxiv.orgsciencecast.org A screening of the Pathogen Box from Medicines for Malaria Venture (MMV) identified MMV688122 (2-(6-methylpyridin-2-yl)-N-(pyrimidin-4-yl)thieno[3,2-d]pyrimidin-4-amine) as a novel and potent inhibitor of M. ulcerans. biorxiv.orgsciencecast.org Subsequent synthesis and structure-activity relationship (SAR) studies led to the identification of an analogue, MMV1578877 (2-(4-methylpyridin-2-yl)-N-(pyrimidin-4-yl)thieno[3,2-d]pyrimidin-4-amine), which demonstrated even greater potency with submicromolar activity. biorxiv.orgsciencecast.org Importantly, this optimized compound was found to be non-cytotoxic in human fibroblasts up to a concentration of 100 µM. researchgate.netbiorxiv.org
Further highlighting the antimycobacterial potential of this scaffold, a separate study identified thieno[3,2-d]pyrimidin-4-amines as inhibitors of cytochrome bd (Cyt-bd) in mycobacteria. nih.gov In this research, compound 19 (N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine) was the most active compound against Mycobacterium tuberculosis, showing ATP IC50 values from 6 to 18 μM. nih.gov
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| MMV688122 | Mycobacterium ulcerans | Initial hit compound identified as a novel inhibitor. | researchgate.netbiorxiv.orgsciencecast.org |
| MMV1578877 | Mycobacterium ulcerans | Most potent analogue with submicromolar activity and low cytotoxicity. | researchgate.netbiorxiv.orgsciencecast.org |
| Compound 19 | Mycobacterium tuberculosis | Inhibitor of Cyt-bd with IC50 values of 6-18 μM. | nih.gov |
Antiviral Activity (e.g., HIV-1, Herpes Simplex Virus-1)
The thieno[3,2-d]pyrimidine framework has also been successfully exploited to create potent antiviral agents, particularly against Human Immunodeficiency Virus-1 (HIV-1). A series of novel thieno[3,2-d]pyrimidine derivatives featuring a cyclohexyl moiety were designed to interact with the binding pocket of the HIV-1 non-nucleoside reverse transcriptase. nih.gov These compounds exhibited moderate to excellent potency against wild-type HIV-1, with derivatives 12ba and 12bb proving effective at nanomolar concentrations (EC50 of 9.2 and 7.1 nM, respectively). nih.gov
In a separate line of research, a class of 2-((phenylsulfonyl)methyl)-thieno[3,2-d]pyrimidine compounds was serendipitously discovered to be potent inhibitors of HIV-1 replication. researchgate.net A cell-based assay identified compounds 6 and 30 from this series as viable lead compounds for further development. researchgate.net
While direct evidence for thieno[3,2-d]pyrimidine activity against Herpes Simplex Virus-1 (HSV-1) is limited in the reviewed literature, research on the closely related thieno[2,3-b]pyridine scaffold is informative. A study of 4-(phenylamino)thieno[2,3-b]pyridine derivatives showed that compound 6a was able to inhibit HSV-1 infection by nearly 86% at a concentration of 50 μΜ without being cytotoxic to the host cells. d-nb.info
| Compound Series | Virus | Key Findings | Reference |
|---|---|---|---|
| Cyclohexyl-thieno[3,2-d]pyrimidines | HIV-1 (Wild-type) | Compounds 12ba (EC50 9.2 nM) and 12bb (EC50 7.1 nM) showed potent activity. | nih.gov |
| 2-((phenylsulfonyl)methyl)-thieno[3,2-d]pyrimidines | HIV-1 | Compounds 6 and 30 identified as potent lead inhibitors of viral replication. | researchgate.net |
| 4-(phenylamino)thieno[2,3-b]pyridines* | HSV-1 | Compound 6a inhibited viral infection by ~86%. | d-nb.info |
*Note: This compound series is based on the isomeric thieno[2,3-b]pyridine core.
Antiparasitic Activity (e.g., Antimalarial against Plasmodium falciparum and Plasmodium berghei)
Derivatives of thieno[3,2-d]pyrimidine have demonstrated significant potential as antiparasitic agents, particularly in the fight against malaria. Research has focused on their efficacy against both the erythrocytic (blood) stage of Plasmodium falciparum, the deadliest species of human malaria parasite, and the hepatic (liver) stage, using the rodent malaria model Plasmodium berghei. nih.govresearchgate.net
A notable derivative, Gamhepathiopine, a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one, has shown promising activity against all developmental stages of P. falciparum. nih.govnih.gov This has spurred further investigation into the structure-activity relationships (SAR) of this scaffold. nih.gov Initial studies identified that a tert-butylamine (B42293) group at the 2-position and a p-tolyl group at the 6-position were favorable for antiplasmodial activity. nih.gov
Subsequent research involved the synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine derivatives. nih.gov These compounds were tested for their in vitro activity against the drug-resistant K1 strain of P. falciparum and the liver stage of P. berghei. nih.gov Among the synthesized compounds, the 4-chloro analogue of Gamhepathiopine exhibited good activity against the erythrocytic stage of P. falciparum and enhanced activity against the hepatic stages of P. berghei when compared to the parent compound. nih.gov
The multistage activity of these compounds is a critical attribute, as it suggests they could be used not only for treatment but also for preventing the spread of the disease by targeting different phases of the parasite's lifecycle. nih.govnih.gov Gamhepathiopine, for instance, has been shown to be active at submicromolar concentrations against both blood and liver forms of P. falciparum. nih.gov Furthermore, it has demonstrated efficacy against artemisinin-resistant strains of P. falciparum, highlighting its potential to address the growing challenge of drug resistance. nih.govacs.org
Table 1: Antimalarial Activity of Selected Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target Stage | Organism | Activity | Reference |
|---|---|---|---|---|
| Gamhepathiopine | Erythrocytic & Hepatic | Plasmodium falciparum | EC50 = 0.045 µM (erythrocytic), EC50 = 0.45 µM (hepatic) | nih.gov |
| 4-Chloro analogue of Gamhepathiopine | Erythrocytic & Hepatic | P. falciparum & P. berghei | Good activity against P. falciparum (erythrocytic), better activity than Gamhepathiopine against P. berghei (hepatic) | nih.gov |
| Gamhepathiopine | --- | Artemisinin-resistant P. falciparum | EC50 = 227-283 nM | nih.gov |
Modulation of Other Biological Targets
Phosphodiesterase (PDE) Inhibition
Thieno[3,2-d]pyrimidine derivatives have been extensively investigated as inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP. rsc.orgresearchgate.net
A series of thieno[3,2-d]pyrimidines have been designed and synthesized as selective inhibitors of phosphodiesterase type 4 (PDE4), a key enzyme in inflammatory cells. acs.orgnih.gov By designing new structures based on a common pharmacophore related to nitraquazone, researchers identified potent and selective PDE4 inhibitors. acs.orgnih.gov
Optimization of a lead compound, 4-benzylamino-2-butylthieno[3,2-d]pyrimidine, led to the discovery of derivatives with significant PDE4 inhibitory activity and selectivity over PDE3. acs.orgnih.gov One such compound, 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine, demonstrated a favorable profile, including the ability to potentiate isoprenaline-induced cAMP accumulation in guinea pig eosinophils, indicating good cell penetration. acs.orgnih.gov Additionally, pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have also been synthesized and tested as PDE4 inhibitors, showing that a gem-dimethylcycloalkyl moiety fused to the pyridine ring enhances affinity for the enzyme. acs.org
Novel thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of phosphodiesterase 7 (PDE7). acs.org Initial library screening and subsequent modifications led to the discovery of compounds with high ligand efficiency. acs.org Computational modeling and structure-activity relationship (SAR) studies guided the design of these inhibitors. acs.org
Further development led to a series of 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one compounds as potent and novel PDE7 inhibitors. acs.org Another series of 2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives were also synthesized and evaluated as selective PDE7 inhibitors for inflammatory diseases. nih.gov The introduction of an isopropylamino group at the 2-position improved aqueous solubility, and the addition of 3-pyrrolidines at the 7-position resulted in high potency and selectivity for PDE7. nih.gov The development of selective PDE7 inhibitors over PDE4 is considered a promising strategy to achieve a better safety profile with fewer side effects in the treatment of inflammatory conditions. rsc.org
Table 2: PDE Inhibition by Thieno[3,2-d]pyrimidine Derivatives
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| 4-Amino-2-butylthieno[3,2-d]pyrimidines | PDE4 | Potent and selective inhibitors. 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine showed good cell penetration. | acs.orgnih.gov |
| Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines | PDE4 | Gem-dimethylcycloalkyl moiety enhanced enzyme affinity. | acs.org |
| 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-ones | PDE7 | Novel and potent inhibitors discovered through SAR and computational modeling. | acs.org |
| 2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-ones | PDE7 | Good solubility, high potency, and good PDE7 selectivity. | nih.gov |
Sirtuin (SIRT) Deacetylase Inhibition (SIRT1, SIRT2, SIRT3)
A novel class of potent sirtuin inhibitors based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold has been discovered. acs.orgnih.govacs.org These compounds act as pan-inhibitors of SIRT1, SIRT2, and SIRT3, which are NAD+-dependent deacetylases considered as therapeutic targets for a range of disorders. acs.orgnih.govacs.org
Encoded Library Technology (ELT) was instrumental in identifying these inhibitors, with some compounds exhibiting nanomolar potency. acs.orgnih.govacs.org For instance, compound 11c showed IC50 values of 3.6, 2.7, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively. acs.orgnih.govacs.org Subsequent structure-activity relationship studies led to the development of analogues with improved physicochemical properties. acs.orgnih.gov
Crystallographic studies of these inhibitors bound to SIRT3 revealed that the thieno[3,2-d]pyrimidine-6-carboxamide core binds in the active site cleft, occupying the nicotinamide (B372718) C-pocket and the substrate channel. acs.orgnih.govresearchgate.net This structural insight helps to explain the observed SAR and provides a basis for the design of even more potent and selective sirtuin inhibitors. acs.orgresearchgate.net The thieno[3,2-d]pyrimidine core itself was found to be insufficient for inhibition, indicating the importance of the carboxamide and other substituents for activity. acs.org
Table 3: Sirtuin Inhibition by Thieno[3,2-d]pyrimidine-6-carboxamide Derivatives
| Compound | SIRT1 IC50 (nM) | SIRT2 IC50 (nM) | SIRT3 IC50 (nM) | Reference |
|---|---|---|---|---|
| 11c | 3.6 | 2.7 | 4.0 | acs.orgnih.govacs.org |
| 28 | Potent analogue | Potent analogue | Potent analogue | acs.org |
| 31 | Potent analogue | Potent analogue | Potent analogue | acs.org |
Cholesterol Metabolism Inhibition
The thieno[3,2-d]pyrimidine scaffold has also been explored for its potential to inhibit cholesterol metabolism. benthamdirect.com A study utilizing 2D and 3D-QSAR (Quantitative Structure-Activity Relationship) analysis investigated a series of thieno[3,2-d]pyrimidine derivatives for their biological activity against cholesterol. benthamdirect.com
The QSAR models developed in this study showed statistically significant results, indicating that steric and electrostatic effects are primary determinants of the binding affinities of these compounds. benthamdirect.com The analysis suggested that specific structural features, such as those identified by the Quadrupole2 and T_2_Cl_7 descriptors, are major contributors to the inhibitory activity. benthamdirect.com Based on these models, new compounds with potentially enhanced activity have been proposed. benthamdirect.com Another study on thieno[2,3-d]pyrimidin-4-(3H)-ones demonstrated that derivatives with methyl, methoxy, chloro, dimethylamino, dimethoxy, and trimethoxy functional groups possess cholesterol-suppressive capacities. researchgate.net
Anti-inflammatory Effects
Thieno[3,2-d]pyrimidine derivatives have been investigated for their potential to mitigate inflammatory processes. Research has shown that certain compounds based on the related thieno[2,3-d]pyrimidine scaffold can significantly reduce inflammation in preclinical models. For instance, a series of 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema test. nih.gov Several of these compounds demonstrated a notable reduction in paw edema, comparable to the standard anti-inflammatory drug diclofenac (B195802) sodium. nih.gov The anti-inflammatory mechanism was linked to a decrease in the concentration of prostaglandin (B15479496) E2 (PGE2) in the blood serum. nih.gov
In another study, new thieno[2,3-d]pyrimidine derivatives were synthesized and showed anti-inflammatory activities comparable to indomethacin. srce.hr Furthermore, research into tetrahydrobenzo srce.hrnih.govthieno[2,3-d]pyrimidine derivatives identified compounds that significantly inhibited the production of nitric oxide (NO) and inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com These compounds were found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the activation of NF-κB and MAPK signaling pathways. mdpi.com Molecular docking studies have also been employed to predict the anti-inflammatory potential of thieno[3,2-d]pyrimidine amino derivatives by examining their binding interactions with relevant protein targets. researchgate.net
Table 1: Anti-inflammatory Activity of Selected Thienopyrimidine Derivatives
| Compound Class | Model/Assay | Key Findings | Reference |
| 3-substituted-2-thioxo-thieno[2,3-d]pyrimidines | Carrageenan-induced paw edema in rats | Significant reduction in paw edema, comparable to diclofenac; decreased serum PGE2 levels. | nih.gov |
| Tetrahydrobenzo srce.hrnih.govthieno[2,3-d]pyrimidines | LPS-stimulated RAW264.7 macrophages | Inhibition of NO and inflammatory cytokine production; suppression of iNOS and COX-2 expression. | mdpi.com |
| Thieno[2,3-d]pyrimidine derivatives | Not specified | Anti-inflammatory activity comparable to indomethacin. | srce.hr |
Neurotropic and Central Nervous System (CNS) Protective Activities
The neurotropic potential of thienopyrimidine derivatives has been an area of active investigation. Studies have revealed that these compounds can exhibit a range of effects on the central nervous system, including neuroprotection and modulation of psychotropic activity. For example, derivatives of pyridothieno[3,2-d]pyrimidin-8-ones have been shown to possess anxiolytic and antidepressant-like effects in animal models such as the "open field" and "elevated plus maze" tests. researchgate.net
The structural relationship of thienopyrimidines to adenosine (B11128) has prompted research into their role as adenosine receptor antagonists, which are known to have neuroprotective properties and potential applications in neurodegenerative disorders like Parkinson's disease. ingentaconnect.com The antagonism of adenosine A2A receptors, in particular, is believed to enhance motor activity and may offer a therapeutic strategy for Parkinson's disease. ingentaconnect.com
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant properties of thieno[3,2-d]pyrimidine derivatives and related structures. Research has shown that amino derivatives of condensed furo- and thieno[3,2-d]pyrimidines exhibit high anticonvulsant activity. mdpi.comscite.ai Specifically, certain amino derivatives of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidines have demonstrated pronounced anticonvulsant effects. mdpi.com
In a study focused on 5-alkoxythieno[2,3-e] nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine derivatives, compounds were evaluated for their anticonvulsant activity in mice using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov One of the most active compounds, 5-[3-(trifluoromethyl)phenoxy]thieno[2,3-e] nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine, showed potent activity in both models, surpassing the efficacy of established anticonvulsant drugs like carbamazepine (B1668303) and ethosuximide (B1671622) in these tests. nih.gov The neurotoxicity of these compounds was also assessed using the rotarod test. nih.gov
Table 2: Anticonvulsant Activity of Selected Thienopyrimidine Derivatives
| Compound Series | Test Models | Most Active Compound | Key Findings | Reference |
| 5-alkoxythieno[2,3-e] nih.govnih.govnih.govtriazolo[4,3-c]pyrimidines | MES, scPTZ | 5-[3-(trifluoromethyl)phenoxy]thieno[2,3-e] nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine | ED₅₀ values of 11.5 mg/kg (MES) and 58.9 mg/kg (scPTZ); more effective than carbamazepine and ethosuximide in the respective tests. | nih.gov |
| Amino derivatives of condensed furo- and thieno[3,2-d]pyrimidines | Not specified | Not specified | High anticonvulsant activity reported. | mdpi.comscite.ai |
Serotonin (B10506) Receptor (5-HT3) Antagonism
Derivatives of the thienopyrimidine scaffold have been synthesized and evaluated as ligands for serotonin 5-HT3 receptors. nih.govresearchgate.net These receptors are ligand-gated ion channels involved in various physiological processes, and their antagonists are used to manage conditions like chemotherapy-induced nausea and vomiting. nih.gov
In one study, a series of new thieno[2,3-d]pyrimidine derivatives were synthesized with the aim of developing potent and selective 5-HT3 receptor ligands. nih.gov Among the synthesized compounds, 6-ethyl-4-(4-methyl-1-piperazinyl)-2-(methylthio)thieno[2,3-d]pyrimidine was identified as the most potent ligand, exhibiting a Ki value of 67 nM. nih.gov This compound acted as a competitive antagonist of the 5-HT3 receptor. nih.gov Another investigation of piperazinyl-substituted thienopyrimidine derivatives also identified compounds with good affinity for the 5-HT3 receptor. researchgate.net
Noradrenaline Reuptake Inhibition
Certain thienopyrimidine derivatives have been identified as having dual activity, acting as both 5-HT3 receptor antagonists and noradrenaline reuptake inhibitors. sci-hub.se This dual mechanism of action is of interest for the development of treatments for conditions such as depression and Alzheimer's disease. sci-hub.se One such compound, DDP-225, which possesses a thienopyrimidine core, has been investigated for these dual activities. sci-hub.se
Adenosine A2A Receptor Antagonism
The antagonism of the adenosine A2A receptor is a key area of interest for thieno[3,2-d]pyrimidine derivatives, particularly for the potential treatment of Parkinson's disease. ingentaconnect.comnih.govnih.gov The A2A receptors are highly concentrated in the basal ganglia, a brain region critical for motor control. ingentaconnect.com Antagonizing these receptors can help restore the balance of signaling pathways affected by the depletion of dopamine (B1211576) in Parkinson's disease. tcmsp-e.com
A medicinal chemistry program led to the discovery of potent and selective non-xanthine adenosine A2A antagonists, including the thieno[3,2-d]pyrimidine derivative VER-6623, which demonstrated a high affinity for adenosine A2A receptors with a Ki value of 1.4 nmol/L. nih.gov Further research has focused on the design and synthesis of 4-arylthieno[3,2-d]pyrimidines, which have shown high potency as adenosine A2A receptor antagonists with good selectivity over other adenosine receptor subtypes. nih.govresearchgate.net Some of these compounds have also shown promising activity in vivo, suggesting their potential utility in treating Parkinson's disease. nih.govresearchgate.net
Table 3: Adenosine A2A Receptor Antagonist Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Ki (nmol/L) | Key Features | Potential Application | Reference |
| VER-6623 | 1.4 | High affinity and competitive antagonist | Parkinson's Disease | nih.gov |
| 4-arylthieno[3,2-d]pyrimidines | Not specified | Potent antagonists with high selectivity over A1, A2B, and A3 receptors | Parkinson's Disease | nih.govresearchgate.net |
Conclusion
The thieno[3,2-d]pyrimidin-2-amine scaffold has proven to be a remarkably versatile and privileged structure in the field of medicinal chemistry. Its bioisosteric relationship with purine (B94841) has been a key driver in the exploration of its derivatives as modulators of various biological targets. The extensive research into this compound class has led to the identification of potent and selective inhibitors for a range of enzymes, particularly kinases, with significant potential in oncology. Furthermore, the scaffold has demonstrated promise in the development of novel anti-infective and anti-inflammatory agents. The continued exploration and functionalization of the thieno[3,2-d]pyrimidine (B1254671) core are expected to yield new and improved therapeutic candidates for a variety of diseases.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Positional Modifications and Their Impact on Biological Activity
The biological activity of the thieno[3,2-d]pyrimidine (B1254671) scaffold is highly sensitive to the nature and position of its substituents. Researchers have systematically modified the C2, C4, C6, and C7 positions to probe their effects on various biological targets, including antiproliferative and enzyme inhibitory activities.
Substituent Effects at the C2 Position
The C2 position of the thieno[3,2-d]pyrimidine ring has been a subject of synthetic modification, although it often presents challenges. Studies have indicated that the C2 position can be relatively unreactive compared to other sites on the heterocyclic system. For instance, in studies involving 2,4-dichloro-thieno[3,2-d]pyrimidine, attempts at nucleophilic substitution or hydrogenation often preferentially occur at the C4 position, leaving the C2-chloro group intact even under elevated temperatures or prolonged reaction conditions. nih.gov This suggests that the chlorine atom at C2 is less labile. nih.gov
Despite this, targeted synthesis has produced derivatives with substitutions at the C2 position. One approach involves the nucleophilic substitution of a leaving group, such as a chlorine atom, with various amines. For example, N-benzylthieno[3,2-d]pyrimidin-2-amine has been synthesized by reacting 6-chlorothieno[3,2-d]pyrimidine with phenylmethanamine. researchgate.net This intermediate can then be further functionalized. A series of ten derivatives (S1-S10) were created through the introduction of diverse acyl and sulfonyl substituents on the N-benzylamino group at the C2 position to explore their potential as antimicrobial agents targeting DNA gyrase. researchgate.net
Molecular docking studies of these C2-substituted derivatives against the DNA gyrase B subunit revealed significant binding affinities. researchgate.net Three compounds, in particular, demonstrated exceptional potential. researchgate.net The key interactions for these potent inhibitors involved hydrogen bonding with THR165 and ASN46, as well as hydrophobic interactions with residues like ILE78 and PRO79 within the enzyme's binding pocket. researchgate.net
Table 1: Binding Affinities of C2-Substituted Thieno[3,2-d]pyrimidine Derivatives against DNA Gyrase B
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| S5 | -8.2 |
| S8 | -8.2 |
| S9 | -8.1 |
| Other Derivatives | -6.8 to -7.9 |
Data sourced from molecular docking studies. researchgate.net
Substituent Effects at the C4 Position
The C4 position is a critical determinant of the antiproliferative activity of thieno[3,2-d]pyrimidine derivatives. Structure-activity relationship studies have consistently demonstrated that the presence of a chlorine atom at the C4 position is essential for potent biological activity against cancer cell lines. nih.govdaneshyari.com
When the 4-chloro group is substituted, a significant loss of activity is often observed. For example, replacing the chlorine with an amino group, to afford an amino-substituted thieno[3,2-d]pyrimidine, leads to a decrease in antiproliferative properties. nih.gov Similarly, dehalogenation of the C4 position also results in diminished activity. nih.gov This highlights the specific requirement of a C4-halogen for this particular biological effect. These findings underscore the C4 position as a key pharmacophoric site that is highly sensitive to modification.
In the context of EGFR kinase inhibitors, modifications at the C4 position with various aniline (B41778) derivatives have been explored. nih.gov A series of compounds (B1-B16) were synthesized to evaluate their inhibitory activity against EGFRL858R/T790M. The most promising compound from this series, B1, demonstrated significant cytotoxic activity against H1975 and A549 lung cancer cell lines and potent kinase inhibitory activity. nih.gov
Substituent Effects at the C6 Position
Modifications at the C6 position of the thiophene (B33073) ring moiety also play a significant role in modulating biological activity. In the development of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors, substitutions at this position have been investigated. For instance, the introduction of a 3-methoxyphenyl (B12655295) group at C6 was a key feature in a series of synthesized thieno[3,2-d]pyrimidinones designed as conformationally restricted analogues of known inhibitors. nih.gov
Substituent Effects at Other Positions (e.g., C7)
The C7 position, adjacent to C6 on the thiophene ring, has also been a target for modification. As mentioned previously, the concurrent introduction of chlorine atoms at both the C6 and C7 positions of specific diaryl urea-containing thieno[3,2-d]pyrimidines resulted in a slight reduction in broad-spectrum antitumor activity but conferred enhanced selectivity against H460 and HT-29 cancer cells. nih.gov This indicates that substitutions on the thiophene ring can fine-tune the biological profile of the core scaffold.
Influence of Specific Chemical Moieties on Biological Activity
Beyond positional modifications, the nature of the substituent group itself, particularly halogens, has a profound impact on the biological properties of the thieno[3,2-d]pyrimidine core.
Role of Halogen Substituents
Halogen atoms, particularly chlorine, are crucial for the biological activity of many thieno[3,2-d]pyrimidine derivatives. Their importance is most pronounced at the C4 position, where a chlorine atom is considered a necessity for the antiproliferative activity observed in certain halogenated compounds. nih.govdaneshyari.com The substitution of this C4-chlorine with other functional groups typically leads to a significant drop in potency. nih.gov
Table 2: Summary of Positional Modifications and their Biological Impact
| Position | Substituent | Biological Effect | Reference |
|---|---|---|---|
| C2 | N-benzyl-acyl/sulfonyl-amino | DNA Gyrase Inhibition | researchgate.net |
| C2 | Chlorine | Relatively unreactive to substitution | nih.gov |
| C4 | Chlorine | Essential for antiproliferative activity | nih.govdaneshyari.com |
| C4 | Amino | Decreased antiproliferative activity | nih.gov |
| C4 | Substituted anilines | EGFR Kinase Inhibition | nih.gov |
| C6 | 3-methoxyphenyl | 17β-HSD2 Inhibition | nih.gov |
Importance of Aryl and Heteroaryl Groups (e.g., Methylpyridin-2-yl, p-tolyl)
The substitution of aryl and heteroaryl moieties on the thieno[3,2-d]pyrimidine core has been shown to be a critical determinant of biological activity. These groups can influence the compound's potency, selectivity, and pharmacokinetic properties through various interactions with the target protein, such as van der Waals forces, pi-stacking, and hydrogen bonding.
In the development of dual-stage antiplasmodial agents, a SAR study highlighted the importance of a p-tolyl group at the 6-position of the thieno[3,2-d]pyrimidine scaffold. This substitution was found to be appropriate for maintaining the desired antiplasmodial activity. The presence of the p-tolyl group, in combination with other optimal substituents, contributes significantly to the compound's efficacy against both the erythrocytic and hepatic stages of Plasmodium parasites.
While specific SAR data for a methylpyridin-2-yl substituent on the this compound core is not extensively detailed in the available literature, the general principles of heteroaryl substitution suggest its potential to modulate activity. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, potentially forming key interactions within the binding site of a target enzyme. The position of the methyl group can also influence steric and electronic properties, which can be fine-tuned to optimize binding affinity and selectivity. The exploration of various aryl and heteroaryl groups at different positions of the thieno[3,2-d]pyrimidine ring system remains a key strategy in the design of novel therapeutic agents.
Table 1: Impact of Aryl/Heteroaryl Substitution on Biological Activity
| Compound Scaffold | Substituent | Position | Biological Activity | Key Findings |
| Thieno[3,2-d]pyrimidine | p-tolyl | 6 | Antiplasmodial | Essential for maintaining activity against Plasmodium parasites. |
| Thieno[3,2-d]pyrimidine | Aryl hydrazide | 6 | PI3K/mTOR inhibition | Optimal fragment for dual inhibition of PI3K and mTOR kinases. |
Impact of Acrylamide (B121943) Warheads and Michael Acceptors
The incorporation of electrophilic moieties, such as acrylamide warheads, into the structure of thieno[3,2-d]pyrimidine derivatives represents a key strategy for developing targeted covalent inhibitors. These warheads are designed to form a covalent bond with a nucleophilic amino acid residue, typically a cysteine, within the active site of the target protein. This irreversible binding can lead to enhanced potency and a prolonged duration of action.
A study focused on the design of 2,6-substituted thieno[3,2-d]pyrimidine derivatives explored the inclusion of such electrophilic warheads. While the initial goal was to target Fibroblast Growth Factor Receptor-4 (FGFR4), the resulting compounds demonstrated significant antiproliferative activities against a panel of human cancer cell lines, including A431, NCI-H1975, Ramos, and SNU-16. This suggests that the thieno[3,2-d]pyrimidine scaffold, when functionalized with a Michael acceptor like an acrylamide group, can serve as a versatile platform for the development of potent anticancer agents. The reactivity and selectivity of the acrylamide warhead can be modulated by the electronic properties of the thieno[3,2-d]pyrimidine core and the nature of the linker connecting the two moieties.
Table 2: Activity of Thieno[3,2-d]pyrimidine Derivatives with Electrophilic Warheads
| Compound | Cell Line | IC₅₀ (µM) |
| 12 | A431 | 1.4 |
| NCI-H1975 | 1.2 | |
| Ramos | 0.6 | |
| SNU-16 | 2.6 |
Significance of Ring Substitutions (e.g., Benzene (B151609) ring adjacent to pyrimidine (B1678525) or thiophene side)
The fusion of additional rings, such as a benzene ring, to the thieno[3,2-d]pyrimidine core to form tetracyclic systems like benzo[b]thieno[3,2-d]pyrimidines, has been investigated to explore new chemical space and modulate biological activity. This structural modification can enhance the planarity and rigidity of the molecule, potentially leading to improved binding affinity for the target protein.
Research into Ser/Thr kinase inhibitors has involved the synthesis and evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues. These studies have shown that the nature of the fused ring system and the substituents on the exocyclic amino group are critical for both potency and selectivity. For instance, certain benzo[b]thieno[3,2-d]pyrimidine derivatives have demonstrated interesting sub-micromolar inhibition and selectivity towards specific kinases like CLK1 and DYRK1A. The position of the fused benzene ring, whether adjacent to the pyrimidine or thiophene side of the core, would significantly alter the shape and electronic distribution of the molecule, thereby influencing its interaction with different biological targets.
Role of Amino Substituents and Derivatives (e.g., tert-butylamine (B42293), diaminopyridine)
QSAR Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds, understanding the mechanism of action, and guiding the design of more potent molecules.
2D-QSAR Analysis
Two-dimensional QSAR (2D-QSAR) analysis correlates biological activity with 2D descriptors of the chemical structure, such as physicochemical properties (e.g., logP, molar refractivity), electronic properties, and topological indices. These models are computationally less intensive and can provide valuable insights into the general structural requirements for activity.
A 2D-QSAR study was conducted on a series of thieno[3,2-d]pyrimidine derivatives as cholesterol inhibitors. The analysis revealed that specific descriptors, such as the positive coefficient value of Quadrupole2 and the negative coefficient value of T_2_Cl_7, were major contributing factors to the biological activity. Such findings can guide the modification of future compounds to enhance their cholesterol-inhibiting properties by focusing on the modulation of these key descriptors.
3D-QSAR Analysis (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of the molecules and their interaction with the surrounding environment, often a receptor binding site. CoMFA and CoMSIA are two of the most widely used 3D-QSAR techniques.
Comparative Molecular Field Analysis (CoMFA) calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. The resulting contour maps highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.
Comparative Molecular Similarity Indices Analysis (CoMSIA) , in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular features that govern biological activity.
Several 3D-QSAR studies have been performed on thieno[3,2-d]pyrimidine derivatives:
As phosphodiesterase IV (PDE IV) inhibitors: Both CoMFA and CoMSIA studies on a series of 29 thieno[3,2-d]pyrimidines yielded statistically valid models with good correlative and predictive power. The models provided valuable information for designing more potent PDE IV inhibitors.
As phosphodiesterase 7 (PDE7) inhibitors: A computational study employing CoMFA and CoMSIA was conducted on thieno[3,2-d]pyrimidin-4(3H)-one derivatives to understand the pharmacophoric features responsible for their potency and selectivity as PDE7 inhibitors. The resulting robust statistical models could predict the activity of new analogues before their synthesis.
As triple-negative breast cancer (TNBC) inhibitors: A 3D-QSAR analysis of 47 thieno-pyrimidine derivatives identified key structural features for their inhibitory activity against TNBC. The CoMFA model showed a leave-one-out cross-validated correlation coefficient (q²) of 0.818, and the CoMSIA model had a q² of 0.801, indicating the reliability and predictive capability of these models for designing novel inhibitors against metastatic breast cancer.
These 3D-QSAR studies consistently demonstrate the utility of CoMFA and CoMSIA in elucidating the detailed structural requirements for the biological activity of thieno[3,2-d]pyrimidine derivatives and in guiding the rational design of new, more effective therapeutic agents.
Table 3: Summary of 3D-QSAR Studies on Thieno[3,2-d]pyrimidine Derivatives
| Target | Methodology | Key Findings | Statistical Significance (q²) |
| Phosphodiesterase IV (PDE IV) | CoMFA, CoMSIA | Provided predictive models for designing potent inhibitors. | Good predictive power (specific q² not stated in abstract). |
| Phosphodiesterase 7 (PDE7) | CoMFA, CoMSIA | Elucidated pharmacophoric features for potency and selectivity. | Robust statistical models were obtained. |
| Triple-Negative Breast Cancer (TNBC) | CoMFA, CoMSIA | Identified key structural features for inhibitory activity. | CoMFA: 0.818, CoMSIA: 0.801 |
3 Pharmacophore Modeling and Identification
Pharmacophore modeling is a crucial computational technique in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target and exert its activity. For thieno[3,2-d]pyrimidine derivatives, pharmacophore modeling and subsequent quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the key structural requirements for their biological activities, including anticancer and antimicrobial effects. These models serve as valuable templates for the design and virtual screening of new, more potent compounds.
Recent computational studies have successfully identified key pharmacophoric features for thieno[3,2-d]pyrimidine derivatives targeting various biological entities. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, which are critical for molecular recognition at the active site of the target protein. theaspd.com
Pharmacophore Models for Anticancer Activity
Several studies have focused on developing pharmacophore models for thieno[3,2-d]pyrimidine derivatives as inhibitors of protein kinases, which are crucial targets in cancer therapy.
A significant pharmacophore model was developed for a series of thieno[3,2-b]pyrimidine analogs as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator in tumor angiogenesis. semanticscholar.org The best-validated pharmacophore hypothesis, designated AAHRR, consists of five key features: two hydrogen bond acceptors, one hydrogen bond donor, one aromatic ring, and one hydrophobic group. semanticscholar.org This model suggests that for potent VEGFR-2 inhibition, the thieno[3,2-d]pyrimidine scaffold likely interacts with the receptor through a combination of hydrogen bonding and hydrophobic interactions. The QSAR model derived from this pharmacophore showed excellent statistical significance, indicating its predictive power. semanticscholar.org
The statistical validation of the 3D-QSAR model for these VEGFR-2 inhibitors is summarized in the table below.
| Statistical Parameter | Value |
| R² (Correlation Coefficient) | 0.9429 |
| Q² (Cross-validated R²) | 0.7873 |
| F value | 78.5 |
| Source: semanticscholar.org |
This model indicates that hydrophobic character, along with the presence of electron-withdrawing and hydrogen-bond-donating groups, positively contributes to the VEGFR-2 inhibitory activity. semanticscholar.org
Another study focused on thieno[3,2-d]pyrimidines as cholesterol inhibitors and developed both 2D and 3D-QSAR models to identify important structural features. scienceopen.com The 3D-QSAR model highlighted that steric and electrostatic effects are primary determinants of the binding affinities of these compounds. scienceopen.com
The statistical data for the QSAR models for cholesterol inhibitors are presented below.
| QSAR Model | Statistical Parameter | Value |
| 2D-QSAR | r² | 0.9762 |
| q² | 0.9379 | |
| 3D-QSAR | q² (internal) | 0.8837 |
| predictive r² (external) | 0.9162 | |
| Source: scienceopen.com |
Pharmacophore Models for Antimicrobial Activity
In the context of antimicrobial activity, computational modeling has identified essential pharmacophoric features for thieno[3,2-d]pyrimidine derivatives. These features include optimal lipophilicity, specific hydrogen bond donor-acceptor patterns, and defined molecular geometry to ensure maximum antimicrobial efficacy. theaspd.com Structure-activity relationship studies have further refined these models, indicating that strategic substitutions on the thieno[3,2-d]pyrimidine core are critical for modulating biological activity. researchgate.net
Key findings from these studies include:
Electron-withdrawing groups at the 2-position of the pyrimidine ring generally enhance antimicrobial potency. researchgate.net
Bulky aromatic groups at the 4-position tend to provide superior antimicrobial activity compared to smaller aliphatic substituents. researchgate.net
The scaffold's ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions makes it a versatile candidate for antimicrobial drug design. researchgate.net
One study that synthesized a series of novel thieno[3,2-d]pyrimidine derivatives as potential DNA gyrase inhibitors identified three compounds with exceptional binding affinities through molecular docking. researchgate.netresearchgate.net The key interactions for these potent inhibitors involved the THR165 and ASN46 residues, as well as hydrophobic interactions with ILE78 and PRO79 in the DNA gyrase B subunit. researchgate.netresearchgate.net
The binding affinities of the top three compounds are detailed in the table below.
| Compound | Binding Affinity (kcal/mol) |
| S5 | -8.2 |
| S8 | -8.2 |
| S9 | -8.1 |
| Source: researchgate.netresearchgate.net |
These findings underscore the importance of pharmacophore modeling in identifying and optimizing thieno[3,2-d]pyrimidine derivatives as promising therapeutic agents.
Computational Approaches in Thieno 3,2 D Pyrimidin 2 Amine Research
Molecular Docking Studies
Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of Thieno[3,2-d]pyrimidin-2-amine research, it is extensively used to simulate the interaction between these derivatives (ligands) and their target proteins. This approach helps in understanding the structural basis of their biological activity and is crucial for structure-based drug design. The binding mode of synthesized compounds with a target protein can indicate how well they fit into the active site, suggesting their potential as therapeutic agents. researchgate.net
Molecular docking studies have been instrumental in predicting how derivatives of the thieno[3,2-d]pyrimidine (B1254671) scaffold bind to various protein targets. These predictions are often quantified by a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction.
For instance, a series of novel thieno[3,2-d]pyrimidine derivatives were docked against the DNA gyrase B subunit (PDB ID: 1AJ6), a target for antimicrobial agents. researchgate.net The studies revealed significant binding affinities, with compounds S5 and S8 showing exceptional scores of -8.2 kcal/mol, and compound S9 with a score of -8.1 kcal/mol. researchgate.net In another study focusing on anti-inflammatory applications, benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives were docked into the active site of the cyclooxygenase-2 (COX-2) enzyme. The antipyrine-bearing compound 4 in this series displayed a high binding affinity with a free energy of binding (ΔG) of -9.4 kcal/mol. nih.gov
These predictive studies are crucial for identifying which chemical modifications on the thieno[3,2-d]pyrimidine core might enhance binding and, consequently, biological activity.
Table 1: Molecular Docking Binding Affinities of Thieno[3,2-d]pyrimidine Derivatives
| Compound Series | Target Protein | PDB ID | Top Binding Affinity (kcal/mol) |
|---|---|---|---|
| S5, S8, S9 | DNA Gyrase B | 1AJ6 | -8.2 |
| Antipyrine-bearing derivative 4 | Cyclooxygenase-2 (COX-2) | Not Specified | -9.4 |
| AK-1 | 3ert protein | 3ERT | -7.0 |
| AK-4 | 3ert protein | 3ERT | -6.9 |
Beyond predicting binding affinity, molecular docking elucidates the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Identifying these key interacting amino acid residues is vital for understanding the mechanism of action and for rational drug design.
In the study targeting DNA gyrase B, key binding interactions were observed with the amino acid residues THR165 and ASN46, alongside hydrophobic interactions with ILE78 and PRO79. researchgate.net Similarly, research on thieno[2,3-d]pyrimidine (B153573) derivatives as inhibitors of the macrophage migration inhibitory factor (MIF) family protein MIF2 identified crucial interactions. The docking model showed that a hydrogen bond is formed between the ligand and Lys109 of MIF2, while the chlorophenyl group of the compound is embedded in a hydrophobic pocket formed by Phe2, Arg98, Leu102, and Ile107. nih.gov Another investigation into cyclopenta nih.govbohrium.comthieno[2,3-d] researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-9(6H)-ones targeting the Epidermal Growth Factor Receptor (EGFR) revealed that the pyrimidine-N4 atom acted as a hydrogen-bond acceptor with the backbone NH of Met769. nih.gov
Docking simulations provide a visual and energetic representation of how a ligand occupies the active site of a protein. This helps confirm that the designed molecule fits properly within the binding pocket, which is a prerequisite for its intended biological effect. researchgate.net Studies consistently show that thieno[3,2-d]pyrimidine derivatives can fit well into the active sites of their target proteins. researchgate.net For example, the binding mode of certain derivatives demonstrated a good fit within the protein's active site, indicating their potential as drugs. researchgate.net
In the case of MIF2 inhibitors, the docking pose indicated that the chlorophenyl group of the thieno[2,3-d]pyrimidine derivative is embedded into the hydrophobic active site pocket, while another part of the molecule is exposed to the solvent. nih.govrug.nl This understanding of spatial arrangement and site occupancy is critical for optimizing lead compounds to enhance their potency and specificity. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing insights into the stability and conformational dynamics of the ligand-protein complex. While docking provides a static snapshot of the binding, MD simulations reveal how the complex behaves in a dynamic environment.
For new thieno[2,3-d]pyrimidine derivatives targeting the VEGFR-2 kinase, MD simulations were performed to assess the structural and energetic features of the ligand-protein complex. researchgate.net These simulations help to confirm the stability of the interactions predicted by docking. In one study, a molecular dynamics simulation followed by MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculation was used to correlate the binding energy with the cytotoxic effect of the compounds, with one derivative showing the highest MM-GBSA value and the best cytotoxic effect. ekb.eg
In Silico Target Prediction
In silico target prediction is a computational strategy used to identify the most likely biological targets of a bioactive compound. This is particularly useful when the precise mechanism of action is unknown. By comparing the structure of a new compound to databases of known ligands, these tools can predict potential protein targets.
One study on a key thieno[2,3-d]pyrimidine intermediate employed Swiss Target Prediction to identify its potential targets. mdpi.com The analysis showed a high affinity for kinases, with Janus kinase 2 (JAK2) having the highest probability. mdpi.com This prediction guided subsequent experimental validation, including in vitro kinase inhibitory assays, demonstrating the power of in silico prediction in focusing laboratory research efforts. mdpi.com
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In medicinal chemistry, DFT calculations are applied to understand the structural and electronic properties of a molecule, such as its optimized geometry, charge distribution, and molecular orbitals (e.g., HOMO and LUMO). rsc.orgnih.gov
DFT analyses were performed on a promising thieno[2,3-d]pyrimidine compound (compound 18) using the B3LYP functional and 6-311++G (d,p) basis set. rsc.org The calculations for the optimized structure predicted a significant dipole moment of 7.77 Debye, which suggests effective charge transfer and high reactivity. rsc.org Such insights into the electronic properties of the molecule are valuable for explaining its reactivity and interaction with biological targets. rsc.orgresearchgate.net These calculations provide a deeper understanding of the molecule's intrinsic properties that govern its biological activity.
Table 2: DFT Calculation Results for Thieno[2,3-d]pyrimidine Compound 18
| Property | Predicted Value | Significance |
|---|---|---|
| Dipole Moment (Dm) | 7.77 Debye | Indicates effective charge transfer and high reactivity |
| Number of Atoms | 55 | - |
| Number of Electrons | 241 | - |
Pharmacokinetic and Toxicological Predictions (ADMET)
Computational modeling serves as a critical tool in the early stages of drug discovery for profiling the pharmacokinetic and toxicological properties of novel this compound derivatives. These in silico methods, encompassing calculations of physicochemical properties and predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), allow for the efficient screening of large libraries of compounds. This process helps prioritize candidates with favorable drug-like characteristics for further synthesis and experimental testing.
Drug-Likeness and Physicochemical Properties
A fundamental aspect of computational ADMET profiling is the assessment of drug-likeness based on physicochemical properties. These properties are key determinants of a molecule's behavior in a biological system. For instance, in the development of antiplasmodial 4-amino-thieno[3,2-d]pyrimidines, computational analysis of the physicochemical profile was performed. scribd.com Parameters such as the logarithm of the partition coefficient (logP), topological polar surface area (TPSA), molecular weight (MW), and the number of hydrogen bond donors and acceptors are routinely calculated. These calculations are often evaluated against established guidelines like Lipinski's Rule of Five to predict oral bioavailability.
For example, computational studies on compounds like 4-(Furan-2-yl)this compound involve the analysis of properties such as XLogP3-AA, hydrogen bond counts, rotatable bond count, and TPSA to gauge their drug-like potential. These foundational predictions help filter out compounds that are unlikely to be successfully developed into oral medications.
Table 1: Predicted Physicochemical Properties of a Thieno[3,2-d]pyrimidine Analog
| Property | Predicted Value | Parameter Type |
| Molecular Weight | 217.25 g/mol | Drug-Likeness |
| XLogP3-AA | 1.8 | Lipophilicity |
| Hydrogen Bond Donor Count | 1 | Absorption |
| Hydrogen Bond Acceptor Count | 3 | Absorption |
| Rotatable Bond Count | 1 | Conformation |
| Topological Polar Surface Area | 53.4 Ų | Permeability |
| Data derived from computational analysis of 4-(Furan-2-yl)this compound. |
Pharmacokinetic Predictions
In silico models are extensively used to predict the absorption, distribution, metabolism, and excretion of this compound derivatives.
Absorption: Predictions of gastrointestinal absorption are crucial for orally administered drug candidates. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput screening method, and its outcomes are often predicted computationally before being confirmed experimentally. Studies on antiplasmodial thieno[3,2-d]pyrimidines have utilized such assays to evaluate intestinal permeability. scribd.com
Distribution: Key distribution parameters, such as the ability to cross the blood-brain barrier (BBB) and binding to plasma proteins, are frequently modeled. For compounds targeting the central nervous system, BBB penetration is essential, whereas for peripherally acting drugs, it might be an undesirable trait leading to side effects.
Metabolism: The metabolic stability of compounds is a significant factor in their bioavailability and duration of action. Computational models predict the likelihood of a compound being metabolized by cytochrome P450 (CYP) enzymes. Identifying potential CYP inhibitors early can prevent issues with drug-drug interactions. For example, some research on thieno[3,2-d]pyrimidines has included evaluations of metabolic stability in mouse liver microsomes, a process that is often guided by initial in silico predictions. unibo.it
Toxicological Predictions
Predicting potential toxicity is one of the most vital applications of computational analysis, as it helps to de-risk drug candidates.
Cytotoxicity: The general toxicity of compounds against cell lines is a common starting point. In the development of thieno[3,2-d]pyrimidine-based HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a lead compound demonstrated low cytotoxicity (CC50 >227 μM), a characteristic that would have been predicted computationally during the initial screening phases. researchgate.net
Cardiotoxicity: A significant toxicological concern is the potential for a compound to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to serious cardiac arrhythmias. In silico hERG blockage models are therefore a standard component of toxicity prediction for new chemical entities, including those with a thieno[3,2-d]pyrimidine scaffold. scribd.com
Mutagenicity: The potential for a compound to cause genetic mutations is assessed using computational models that simulate the Ames test. These predictions are crucial for eliminating compounds that could be carcinogenic.
Table 2: Summary of In Silico ADMET Predictions for Thieno[3,2-d]pyrimidine Derivatives in Drug Discovery
| ADMET Parameter | Prediction Focus | Relevance in Research |
| Absorption | Intestinal Permeability (e.g., PAMPA) | Essential for oral bioavailability in antiplasmodial agents. scribd.com |
| Distribution | Blood-Brain Barrier Penetration | CNS targeting vs. peripheral action. |
| Metabolism | CYP450 Inhibition, Microsomal Stability | Predicting drug-drug interactions and compound half-life. unibo.it |
| Excretion | N/A | Less commonly reported in early-stage computational studies. |
| Toxicity | hERG Inhibition, Cytotoxicity (CC50), Mutagenicity | Early identification of safety liabilities. scribd.comresearchgate.net |
By integrating these computational ADMET predictions, researchers can build a comprehensive profile of this compound candidates, enabling a more informed and efficient drug discovery process. This approach facilitates the selection of compounds with a higher probability of success in subsequent preclinical and clinical development.
Drug Discovery and Preclinical Development of Thieno 3,2 D Pyrimidin 2 Amine Based Agents
Lead Identification and Optimization Strategies
The discovery of novel therapeutic agents based on the thieno[3,2-d]pyrimidine (B1254671) scaffold often begins with the identification of a lead compound, which is then optimized to enhance its desired pharmacological properties. A common strategy is scaffold hopping , where the core of a known bioactive molecule is replaced with the thieno[3,2-d]pyrimidine ring system. For instance, synthetic analogs of deoxyvasicinone (B31485) alkaloids, where the benzene (B151609) ring is substituted with a thiophene (B33073) ring, have been investigated for their anticancer properties.
Another effective approach is the structural modification of existing drugs . For example, two series of substituted thieno[3,2-d]pyrimidine derivatives were synthesized as potential EZH2 inhibitors through structural modifications of the known drug tazemetostat.
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. These studies involve systematically altering different parts of the molecule to understand how these changes affect its biological activity. For instance, in the development of novel antitumor agents, SAR analyses indicated that compounds with a 4-morpholino group at the C-4 position of the thieno[3,2-d]pyrimidine moiety exhibited superior activities. Furthermore, the presence of a mono-methoxy group at the 3-position or dimethyl groups at the 3,5-position on the terminal phenyl ring was found to be more active. In another study focused on Janus Kinase 1 (JAK1) inhibitors, a scaffold morphing strategy was employed to design and synthesize thieno[3,2-d]pyrimidine derivatives, leading to the identification of a potent and highly selective inhibitor.
The synthesis of these compounds often involves multi-step reaction sequences. A common pathway for thieno[3,2-d]pyrimidinones involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives.
Potency and Selectivity Profiling
A critical aspect of drug development is the evaluation of a compound's potency and its selectivity for the intended biological target over other related targets. Thieno[3,2-d]pyrimidine derivatives have been developed as potent and selective inhibitors for a variety of targets, particularly protein kinases.
For example, in the pursuit of novel Cyclin-Dependent Kinase 7 (CDK7) inhibitors , extensive SAR studies led to the identification of a lead candidate with potent inhibitory activity against CDK7 and remarkable efficacy in a triple-negative breast cancer (TNBC) cell line. The thiophene core was found to be critical for achieving remarkable selectivity.
Similarly, a series of thieno[3,2-d]pyrimidine derivatives were developed as potent Janus Kinase 1 (JAK1) inhibitors . One compound, in particular, demonstrated a high degree of selectivity for JAK1 in a screening of 370 kinases. Further optimization of this lead compound resulted in derivatives with improved selectivity for JAK1 over other Janus kinases like JAK2 and JAK3.
In the context of EZH2 inhibitors , a promising compound demonstrated remarkable antitumor activity against specific cancer cell lines with IC50 values in the sub-micromolar to low micromolar range, while exhibiting low toxicity against normal human embryonic kidney cells (HEK-293T).
Furthermore, a novel RIPK2 inhibitor with a thieno[3,2-d]pyrimidine core scaffold exhibited an IC50 of 11 nM against RIPK2 and demonstrated high selectivity for RIPK2 over the related kinase RIPK1.
| Compound/Series | Target | Potency (IC50) | Selectivity Highlights |
| Thieno[3,2-d]pyrimidine Derivative | CDK7 | Potent (specific value not provided) | Highly selective |
| Compound 24 | JAK1 | Potent (specific value not provided) | Highly selective for JAK1 over 370 other kinases |
| Compound 46 | JAK1 | 0.022 µM | 4-fold higher enzymatic activity than a reference compound |
| Compound 12e | EZH2 | 0.55 µM (SU-DHL-6), 0.95 µM (WSU-DLCL-2), 1.68 µM (K562) | Low toxicity against HEK-293T cells (CC50 = 15.09 µM) |
| Compound HY3 | RIPK2 | 11 nM | High selectivity for RIPK2 over RIPK1 |
Metabolic Stability Studies
Metabolic stability is a key pharmacokinetic parameter that influences the in vivo efficacy and duration of action of a drug. Researchers often aim to improve the metabolic stability of lead compounds to ensure they remain in the body long enough to exert their therapeutic effect.
In the development of thieno[3,2-d]pyrimidine-based CDK7 inhibitors, the incorporation of a fluorine atom into the piperidine (B6355638) ring was found to enhance metabolic stability. nih.gov This structural modification is a common strategy in medicinal chemistry to block potential sites of metabolism without significantly altering the compound's biological activity.
Similarly, in the development of inhibitors for diacylglycerol acyltransferase 1 (DGAT-1), a representative thieno[3,2-d]pyrimidine derivative, cis-isomer 17a, demonstrated metabolic stability in four different species. bioworld.com This suggests that the compound is less susceptible to rapid breakdown by metabolic enzymes, which is a desirable characteristic for a drug candidate.
Development of Novel Chemotypes
The versatility of the thieno[3,2-d]pyrimidine scaffold has allowed for the development of novel chemotypes with diverse biological activities. By exploring different substitution patterns and ring fusions, researchers have expanded the chemical space around this core structure.
One approach has been the synthesis of tricyclic thieno[3,2-d]pyrimidines . These compounds are synthetic analogs of deoxyvasicinone alkaloids and have been evaluated for their anticancer activity. biospace.com
Another novel chemotype involves the creation of thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds . These compounds were designed and synthesized as potential anticancer agents. rsc.org
The development of new RIPK2 inhibitors also led to a new chemotype with a thieno[3,2-d]pyrimidine core scaffold, which was developed through computer-aided drug design and targeted structural optimization. nih.gov These examples highlight the adaptability of the thieno[3,2-d]pyrimidine core for generating diverse chemical structures with a range of therapeutic applications.
Preclinical Efficacy Evaluation (e.g., in vitro and in vivo studies)
The preclinical efficacy of thieno[3,2-d]pyrimidine-based agents is evaluated through a combination of in vitro and in vivo studies to assess their therapeutic potential before consideration for human clinical trials.
In vitro studies typically involve testing the compounds against specific cancer cell lines to determine their anti-proliferative activity. For instance, tricyclic thieno[3,2-d]pyrimidines were evaluated for their anticancer effects on human cervical (HeLa) and colon (HT-29) carcinoma cells. biospace.com In another study, substituted thieno[3,2-d]pyrimidine derivatives designed as EZH2 inhibitors were tested against a panel of cancer cell lines including SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703. rsc.org The most promising compound from this series not only showed potent antitumor activity but also induced apoptosis in SU-DHL-6 cells in a concentration-dependent manner and inhibited their migration. rsc.org
In vivo studies are conducted in animal models to assess the efficacy, and pharmacokinetic properties of the drug candidates in a living organism. For example, a potent CDK7 inhibitor with a thieno[3,2-d]pyrimidine core demonstrated strong efficacy in a triple-negative breast cancer (TNBC) cell line-derived xenograft (CDX) mouse model when administered orally. nih.gov Similarly, a novel RIPK2 inhibitor with a thieno[3,2-d]pyrimidine scaffold displayed significant anti-inflammatory and hepatoprotective effects in an acetaminophen-induced acute liver injury model in animals. nih.gov The oral administration of a DGAT-1 inhibitor based on this scaffold led to a significant reduction in plasma triacylglycerol levels in both murine and canine models. bioworld.com
| Compound/Series | Study Type | Model | Key Findings |
| Tricyclic thieno[3,2-d]pyrimidines | In vitro | HeLa and HT-29 cancer cell lines | Demonstrated anticancer activity. biospace.com |
| Substituted thieno[3,2-d]pyrimidine (EZH2 inhibitor) | In vitro | SU-DHL-6, WSU-DLCL-2, K562, H358, H1703 cancer cell lines | Potent antitumor activity, induced apoptosis, and inhibited migration. rsc.org |
| Thieno[3,2-d]pyrimidine (CDK7 inhibitor) | In vivo | TNBC cell line-derived xenograft (CDX) mouse model | Strong efficacy upon oral administration. nih.gov |
| Thieno[3,2-d]pyrimidine (RIPK2 inhibitor) | In vivo | Acetaminophen-induced acute liver injury model | Significant anti-inflammatory and hepatoprotective effects. nih.gov |
| cis-Isomer 17a (DGAT-1 inhibitor) | In vivo | Murine and canine models | Significant reduction in plasma triacylglycerol levels. bioworld.com |
Clinical Relevance of Thieno[3,2-D]pyrimidine-Containing Drugs
Several drugs containing the thieno[3,2-d]pyrimidine scaffold have progressed through preclinical development and have demonstrated clinical relevance for various diseases.
Olmutinib (Olita™) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. researchgate.net It was developed to target the T790M mutation in non-small cell lung cancer (NSCLC), which confers resistance to earlier EGFR inhibitors. nih.gov Olmutinib covalently binds to a cysteine residue near the kinase domain of the mutant EGFR, leading to irreversible inhibition. mdpi.comlookchem.com It received approval in South Korea in 2016 for the treatment of patients with T790M-positive NSCLC. nih.govmdpi.com
GDC-0941 (Pictilisib) is an inhibitor of phosphoinositide 3-kinase (PI3K). While not a thieno[3,2-d]pyrimidine itself, novel thieno[3,2-d]pyrimidine derivatives have been designed and shown to have potent antitumor activities, with one promising compound exhibiting a PI3Kα IC50 value of 0.027 μM. rsc.org
Relugolix (Orgovyx®) is an oral gonadotropin-releasing hormone (GnRH) receptor antagonist. drugbank.compulmonaryhypertensionnews.com It works by competitively binding to GnRH receptors in the pituitary gland, which in turn reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). drugbank.compulmonaryhypertensionnews.com This leads to a rapid suppression of testosterone (B1683101) production. drugbank.compulmonaryhypertensionnews.com Relugolix is approved for the treatment of advanced prostate cancer. nih.gov
PRX-08066 is a selective serotonin (B10506) 5-HT2B receptor antagonist that was in Phase II development for pulmonary arterial hypertension. biospace.compulmonaryhypertensionnews.com It has shown the potential to reduce elevated pulmonary pressures in clinical studies. biospace.com However, its development appears to have been discontinued. pulmonaryhypertensionnews.com
DDP-225 is an orally-active compound that acts as both a norepinephrine (B1679862) reuptake inhibitor and a serotonin type 3 (5-HT3) receptor antagonist. drugbank.com It was investigated in Phase II trials for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-d). drugbank.com
SNS-314 is a potent and selective inhibitor of Aurora kinases A, B, and C. ascopubs.org It was developed as a potential anticancer agent and entered Phase I clinical trials for patients with advanced solid tumors. ascopubs.orgnih.gov SNS-314 works by disrupting mitosis, leading to endoreduplication and ultimately cell death in proliferating cells. ascopubs.org
Q & A
Basic Research Questions
Q. How can synthetic routes for Thieno[3,2-d]pyrimidin-2-amine derivatives be optimized for higher yields?
- Methodological Answer :
- Use Dess-Martin periodinane (DMP) for oxidizing 2-aminothienopyrimidine intermediates, achieving 91% yield for aldehyde derivatives, compared to lower yields with ceric ammonium nitrate (CAN) .
- Optimize reductive amination conditions (pH 6, NaBH3CN in dry methanol) for coupling aryl amines to thienopyrimidine scaffolds, yielding 57–87% for methoxy-substituted aryl amines. For poorly reactive amines (e.g., 2,5-dichloroaniline), pre-form the imine intermediate to bypass kinetic barriers .
- Table 1 : Yield Comparison for Oxidizing Agents
| Oxidizing Agent | Substrate | Yield (%) |
|---|---|---|
| CAN | 1 | 65 |
| DMP | 1 | 91 |
Q. What advanced characterization techniques confirm the structure of this compound derivatives?
- Methodological Answer :
- Multinuclear NMR : Assign peaks using - and -NMR. For example, 6-(3,5-dimethoxyphenyl) derivatives show aromatic protons at δ 6.58 ppm and methoxy carbons at δ 55.6 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ions (e.g., [M+H] at m/z 307.0 for compound 8 ) .
- IR Spectroscopy : Confirm functional groups (e.g., C=N stretch at 1656 cm in trifluoromethylphenoxy derivatives) .
Q. How do reaction conditions influence the stability of this compound intermediates?
- Methodological Answer :
- Avoid prolonged exposure to moisture or acidic conditions, as 4-oxo derivatives (e.g., compound 4g ) decompose at >300°C. Use argon atmospheres and anhydrous solvents during synthesis .
- Monitor reaction progress via TLC (e.g., silica gel GF with ethyl acetate/hexane eluent) to prevent over-oxidation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of DHFR inhibitors based on this compound?
- Methodological Answer :
- Introduce arylaminomethyl groups at the 6-position (e.g., compound 4f ) to enhance dihydrofolate reductase (DHFR) binding. Replace methoxy groups with polar substituents (e.g., L-glutamate in 4g ) to improve solubility and IC values .
- Table 2 : DHFR Inhibition Data
| Compound | Substituent | IC (µM) |
|---|---|---|
| 4f | Naphthylaminomethyl | 0.12 |
| 4g | Glutamate conjugate | 0.08 |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Cross-validate assays using standardized protocols (e.g., DHFR inhibition measured via NADPH oxidation at 340 nm ).
- Control for substituent effects: For example, trifluoromethylphenoxy derivatives (e.g., 6a ) show antimicrobial activity, while unsubstituted analogs are inactive, highlighting the role of electron-withdrawing groups .
Q. How can computational modeling predict target interactions for this compound derivatives?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) with DHFR (PDB: 1U72) to identify key interactions (e.g., hydrogen bonds with Asp27 and Phe31) .
- Use QSAR models to correlate logP values with cellular permeability; derivatives with logP <3 exhibit better blood-brain barrier penetration .
Q. How are unexpected byproducts in thienopyrimidine synthesis characterized and mitigated?
- Methodological Answer :
- For unexpected cyclization products (e.g., thieno[3,4-b]pyridines), use LC-MS and -NMR to identify regioisomers. Adjust solvent polarity (e.g., switch from ethanol to toluene) to favor desired pathways .
- Optimize stoichiometry: Excess TMD (2,2,6-trimethyl-4H-1,3-dioxin-4-one) in xylene reduces β-ketoamide side products .
Data Analysis and Validation
Q. What statistical methods ensure reproducibility in enzyme inhibition assays?
- Methodological Answer :
- Use triplicate measurements with negative controls (e.g., methotrexate for DHFR assays) .
- Apply Student’s t-test (p <0.05) to compare IC values across derivatives .
Q. How are spectral datasets standardized for structural elucidation?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
